molecular formula C12H15N5O3 B15558080 (1R,3S,4R)-ent-Entecavir-13C2,15N

(1R,3S,4R)-ent-Entecavir-13C2,15N

カタログ番号: B15558080
分子量: 280.26 g/mol
InChIキー: QDGZDCVAUDNJFG-QYSGEANHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,3S,4R)-ent-Entecavir-13C2,15N is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 280.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C12H15N5O3

分子量

280.26 g/mol

IUPAC名

2-amino-9-[(1R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m1/s1/i10+1,11+1,14+1

InChIキー

QDGZDCVAUDNJFG-QYSGEANHSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to (1R,3S,4R)-ent-Entecavir-13C2,15N: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of the stable isotope-labeled (SIL) compound, (1R,3S,4R)-ent-Entecavir-13C2,15N. This isotopologue of Entecavir (B133710), a potent antiviral agent against the Hepatitis B virus (HBV), is a critical tool in pharmacokinetic (PK) and metabolic studies, serving as an ideal internal standard for quantitative analysis by mass spectrometry.

Core Chemical Properties

This compound is a synthetic isotopologue of Entecavir where two carbon atoms and one nitrogen atom in the purine (B94841) ring have been replaced with their stable heavy isotopes, ¹³C and ¹⁵N, respectively. This labeling results in a molecule with a higher mass, making it distinguishable from the unlabeled drug in mass spectrometric analyses, while maintaining virtually identical physicochemical properties and biological activity.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below, with data for the unlabeled parent compound provided for comparison.

PropertyThis compoundEntecavir (unlabeled)
Chemical Formula C₁₀¹³C₂H₁₅N₄¹⁵NO₃[1][2][3][4]C₁₂H₁₅N₅O₃[5][6]
Molecular Weight 280.26 g/mol [1][2]277.28 g/mol [5][6]
CAS Number 1329796-53-3[4]142217-69-4
Appearance White to off-white powderWhite to off-white powder[7]
Purity (by HPLC) >95%[3]>99% (pharmaceutical grade)
Storage Temperature -20°C[3]Room temperature
Solubility in Water Not explicitly stated, but expected to be similar to Entecavir2.4 mg/mL[7]
SMILES O=[13C]1C([15N]=CN2[C@H]3C--INVALID-LINK----INVALID-LINK--C3=C)=[13C]2N=C(N)N1[3]C1=C(--INVALID-LINK--O">C@HN2C=NC3=C2N=C(NC3=O)N)
InChI InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m1/s1/i11+1,14+1,15+1InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m1/s1

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be inferred from the published synthesis of [(¹³C₄)]Entecavir. The synthesis would involve the initial construction of the isotopically labeled purine ring, followed by its coupling to the chiral carbocyclic side chain.

A proposed synthetic workflow is outlined below. This would involve the condensation of commercially available ¹³C and ¹⁵N-labeled precursors to form the labeled purine, which is then chemically coupled to the pre-synthesized chiral cyclopentyl moiety.

G cluster_synthesis Proposed Synthesis Workflow A Labeled Precursors (e.g., [¹³C]guanidine, [¹³C₂,¹⁵N]intermediate) B Synthesis of Labeled Purine Ring A->B D Chemical Coupling (e.g., Mitsunobu reaction) B->D C Synthesis of Chiral Carbocyclic Side Chain C->D E Deprotection Steps D->E F Purification (e.g., HPLC) E->F G Final Product: (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N F->G G cluster_moa Entecavir Mechanism of Action Entecavir Entecavir (or labeled analogue) Entecavir_TP Entecavir Triphosphate (Active Form) Entecavir->Entecavir_TP Intracellular Phosphorylation Entecavir_TP->Inhibition HBV_Polymerase HBV Polymerase (Reverse Transcriptase) Viral_DNA Viral DNA Synthesis HBV_Polymerase->Viral_DNA dGTP incorporation Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_DNA->Chain_Termination Inhibition->Viral_DNA G cluster_workflow Bioanalytical Workflow for PK Studies Dosing Dosing of Unlabeled Entecavir Sampling Collection of Biological Samples (e.g., Plasma) Dosing->Sampling Spiking Spiking of Samples with Labeled Internal Standard Sampling->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Entecavir (Ratio of Analyte to IS) Analysis->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis

References

Technical Guide: Certificate of Analysis for (1R,3S,4R)-ent-Entecavir-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the stable isotope-labeled compound (1R,3S,4R)-ent-Entecavir-13C2,15N. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or for metabolic research.

Compound Information

This compound is the isotopically labeled enantiomer of Entecavir, a potent antiviral drug used in the treatment of hepatitis B virus (HBV) infection.[1][2][3][4] The incorporation of two 13C atoms and one 15N atom allows for its use as an internal standard in quantitative analyses by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6]

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name2-Amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidene cyclopentyl]-6,9-dihydro-3H-purin-6-one-13C2,15N
Synonymsent-Entecavir-13C2,15N
Molecular FormulaC10¹³C₂H₁₅N₄¹⁵NO₃
Molecular Weight280.26 g/mol [2][7][8]
CAS Number1329796-53-3[7][8]
Unlabeled CAS Number188399-46-4[1][7]
Storage Temperature-20°C[7]
SolubilitySoluble in Methanol-DMSO[1]

Quality Control and Purity Analysis

The quality and purity of stable isotope-labeled standards are critical for their intended use in quantitative assays. High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of these compounds.

Table 2: Purity Specification

TestMethodSpecification
PurityHPLC>95%[1][7]

A general workflow for the quality control of a stable isotope-labeled reference standard is outlined below.

Quality_Control_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_documentation Documentation cluster_release Product Release Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Preparative HPLC) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC, UPLC) Identity->Purity Isotopic_Purity Isotopic Purity (Mass Spectrometry) Purity->Isotopic_Purity Quantification Quantification (qNMR, Mass Balance) Isotopic_Purity->Quantification CoA Certificate of Analysis Generation Quantification->CoA Final_Product Final Product Release CoA->Final_Product

Quality Control Workflow for a Stable Isotope-Labeled Standard.

Representative Experimental Protocol: HPLC Purity Determination

While the specific analytical method for the certificate of analysis of this compound is not publicly available, a representative HPLC method for the determination of Entecavir in various matrices can be adapted.[9] This method provides a foundation for developing a suitable purity assay for the isotopically labeled analog.

Objective: To determine the purity of this compound by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Instrumentation and Materials:

Chromatographic Conditions:

ParameterCondition
Column C18 ODS Hypersil (150 x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile : 10 mM Phosphate Buffer (80:20, v/v)[9]
pH Adjustment pH of the mobile phase adjusted to 3.5 with 0.1N phosphoric acid[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 218 nm[9]
Injection Volume 5 µL
Column Temperature Ambient

Procedure:

  • Mobile Phase Preparation: Prepare a 10 mM phosphate buffer and adjust the pH to 6.5 with a 10 mM potassium hydroxide solution. The final mobile phase is prepared by mixing HPLC grade acetonitrile and the 10 mM phosphate buffer in an 80:20 ratio. The pH of this mixture is then adjusted to 3.50 with 0.1N phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication before use.[9]

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methanol. Further dilutions are made to achieve a suitable concentration for analysis.[9]

  • Sample Preparation: The test sample is dissolved in methanol to achieve a concentration similar to the standard solution.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions into the chromatograph.

  • Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_result Result Mobile_Phase Prepare Mobile Phase (Acetonitrile:Phosphate Buffer) Equilibration Equilibrate HPLC System Mobile_Phase->Equilibration Standard_Prep Prepare Standard Solution (in Methanol) Injection Inject Standard and Sample Standard_Prep->Injection Sample_Prep Prepare Sample Solution (in Methanol) Sample_Prep->Injection Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Integration Integrate Peak Areas Data_Acquisition->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Report Purity Result Calculation->Report

Workflow for HPLC Purity Analysis.

Identity Confirmation

The identity of this compound is typically confirmed using a combination of mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (280.26 g/mol ) and the incorporation of the stable isotopes. The mass spectrum will show a molecular ion peak corresponding to the labeled compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The presence of the ¹³C labels will result in specific splitting patterns in the ¹³C NMR spectrum and coupling in the ¹H NMR spectrum, confirming the position of the isotopic labels.

This technical guide summarizes the key analytical information for this compound based on currently available data. For lot-specific information, users should always refer to the Certificate of Analysis provided by the supplier.[5][6][8][10]

References

Commercial Availability of (1R,3S,4R)-ent-Entecavir-13C2,15N: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the commercial availability of the isotopically labeled compound (1R,3S,4R)-ent-Entecavir-13C2,15N. This molecule is the enantiomer of the potent antiviral drug Entecavir, labeled with two carbon-13 isotopes and one nitrogen-15 (B135050) isotope. Such labeled compounds are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry.

Summary of Commercial Availability

The specific stereoisomer and isotopically labeled version, this compound, is available from specialized chemical suppliers. The primary application for this compound is as an internal standard for bioanalytical assays, enabling precise quantification of its unlabeled counterpart, (1R,3S,4R)-ent-Entecavir.

Below is a summary of suppliers offering compounds related to Entecavir and its isomers. It is important to note that while the exact labeled enantiomer is listed by at least one supplier, related isotopologues of Entecavir are more widely available. Researchers should verify the specific product details with the suppliers.

SupplierCompound NameCAS NumberNotes
MedChemExpressThis compoundNot specified for labeled enantiomerDirectly lists the requested compound. Unlabeled enantiomer CAS is 188399-46-4.[1][2]
Santa Cruz BiotechnologyEntecavir-13C2,15N1329796-53-3Offers the labeled form of Entecavir, not the specific enantiomer.[3]
ClearsynthEntecavir-13C2,15N1329796-53-3Provides the labeled form of Entecavir with a reported purity of 98.59% by HPLC.[4]
Acanthus ResearchEntecavir-13C2,15NNot specifiedLists the labeled Entecavir for use as a reference standard.[5]
Allmpus(1R,3S,4R)-Entecavir (Entecavir Enantiomer)188399-46-4Supplies the unlabeled enantiomer.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of the related compound Entecavir-13C2,15N, which are expected to be identical for the this compound enantiomer.

PropertyValueSource
Molecular FormulaC₁₀¹³C₂H₁₅N₄¹⁵NO₃MedChemExpress[1], Santa Cruz Biotechnology[3]
Molecular Weight280.26 g/mol MedChemExpress[1], Santa Cruz Biotechnology[3]
Purity (by HPLC)98.59%Clearsynth[4]
StorageFreezer (-20°C) for long term storageClearsynth[4]

Experimental Applications and Methodologies

Isotopically labeled compounds like this compound are primarily utilized as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The stable heavy isotopes incorporated into the molecule allow it to be distinguished from the unlabeled analyte by its mass-to-charge ratio, while exhibiting nearly identical chromatographic behavior.

As this is a commercially available research chemical, detailed experimental protocols for its use are not provided by the suppliers. The development and validation of specific analytical methods would be the responsibility of the end-user. The general workflow for using such a standard is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Add_Standard Spike with This compound Sample->Add_Standard Extraction Analyte Extraction (e.g., SPE, LLE) Add_Standard->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection & Quantification LC_Separation->MS_Detection Data_Processing Data Processing & Concentration Calculation MS_Detection->Data_Processing Ratio of Analyte to Internal Standard logical_relationship Entecavir Entecavir (1S,3R,4S) ent_Entecavir ent-Entecavir (1R,3S,4R) Entecavir->ent_Entecavir Enantiomer of labeled_ent_Entecavir This compound ent_Entecavir->labeled_ent_Entecavir Isotopologue of

References

Isotopic Enrichment of (1R,3S,4R)-ent-Entecavir-13C2,15N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of (1R,3S,4R)-ent-Entecavir with two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom. Entecavir is a potent and selective antiviral agent against the hepatitis B virus (HBV). The isotopically labeled version, (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N, serves as a critical internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring accuracy in pharmacokinetic and metabolic studies.[1]

Overview of (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N

(1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N is a stable isotope-labeled analog of Entecavir. Its molecular formula is C₁₀¹³C₂H₁₅N₄¹⁵NO₃, and it has a molecular weight of approximately 280.26 g/mol .[1][2] The strategic incorporation of heavy isotopes provides a distinct mass signature, allowing it to be differentiated from the unlabeled drug in biological matrices.

Key Applications:

  • Internal Standard: Its primary use is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Entecavir in plasma and other biological samples.[1]

  • Metabolic Studies: Isotopic labeling can aid in tracing the metabolic fate of Entecavir in vivo and in vitro.

  • NMR Spectroscopy: Labeled compounds can enhance NMR studies, providing detailed structural and dynamic information.

Proposed Synthetic Strategy

While a specific, publicly available protocol for the synthesis of (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N is not detailed in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of unlabeled Entecavir and isotopically labeled guanosine (B1672433) analogs. The core of the strategy involves the synthesis of an isotopically labeled guanine (B1146940) derivative, which is then coupled to the carbocyclic core of Entecavir.

A logical approach would involve the construction of the purine (B94841) ring with the desired isotopes, followed by its attachment to the chiral cyclopentyl moiety. Based on common labeling patterns for guanine, the ¹³C and ¹⁵N atoms are likely incorporated into the purine ring.

The overall synthetic workflow can be conceptualized as follows:

G A Labeled Precursors (e.g., [¹³C, ¹⁵N]Guanidine, [¹³C]Malonate ester) B Synthesis of Labeled 2-amino-6-chloropurine A->B D Coupling Reaction B->D C Synthesis of Chiral Carbocyclic Epoxide C->D E Deprotection D->E F Final Product: (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N E->F G cluster_0 Hepatocyte cluster_1 HBV Replication Cycle ETV Entecavir ETV_TP Entecavir Triphosphate (Active Form) ETV->ETV_TP Intracellular Phosphorylation HBV_Polymerase HBV Polymerase ETV_TP->HBV_Polymerase Inhibits pgRNA pregenomic RNA neg_DNA (-) strand DNA pgRNA->neg_DNA Reverse Transcription pos_DNA ✗ (+) strand DNA Synthesis neg_DNA->pos_DNA

References

The Role of (1R,3S,4R)-ent-Entecavir-13C2,15N in Advancing Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the purpose and application of (1R,3S,4R)-ent-Entecavir-13C2,15N in modern research. Entecavir is a potent antiviral medication primarily used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] The isotopically labeled version, this compound, serves as a critical tool in bioanalytical studies, enabling precise and accurate quantification of Entecavir in biological matrices. This guide will delve into its core applications, present relevant quantitative data, and provide detailed experimental protocols.

Core Application: The Gold Standard Internal Standard

This compound is primarily utilized as an internal standard (IS) in quantitative bioanalysis, most commonly with liquid chromatography-mass spectrometry (LC-MS).[3][4] The incorporation of two Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes increases the molecular weight of the molecule, allowing it to be distinguished from the unlabeled parent drug by the mass spectrometer.

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative bioanalysis for several reasons:[5][6]

  • Similar Physicochemical Properties: The SIL-IS has nearly identical chemical and physical properties to the analyte (Entecavir). This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation.[6]

  • Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate measurements. Since the SIL-IS is affected by these "matrix effects" in the same way as the analyte, it provides a reliable way to correct for this variability.

  • Improved Accuracy and Precision: By normalizing for variations in sample handling and instrument response, the use of a SIL-IS significantly improves the accuracy and precision of the analytical method.[7][8][9]

Pharmacokinetics of Entecavir

A thorough understanding of Entecavir's pharmacokinetic profile is essential for designing and interpreting bioanalytical studies.

Pharmacokinetic ParameterValue
Bioavailability Approximately 70%
Time to Peak Plasma Concentration (Tmax) 0.5 - 1.5 hours[2]
Plasma Protein Binding ~13%
Metabolism Not a substrate, inhibitor, or inducer of the CYP450 enzyme system.[2][10]
Elimination Half-Life Approximately 128-149 hours[2][11]
Route of Elimination Primarily renal, with 62-73% excreted unchanged in urine.[12][13]

Bioanalytical Method Validation

A typical workflow for the validation of a bioanalytical method for Entecavir using this compound as an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Biological Sample (Plasma/Urine) B Spike with this compound A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F UPLC Separation E->F G Mass Spectrometric Detection (MRM) F->G H Data Acquisition G->H I Peak Area Integration (Analyte & IS) H->I J Calculate Peak Area Ratio I->J K Concentration Determination via Calibration Curve J->K G cluster_cell Hepatocyte cluster_hbv HBV Replication Entecavir Entecavir ETP Entecavir Triphosphate Entecavir->ETP Phosphorylation Priming Base Priming ETP->Priming Inhibits RT Reverse Transcription ETP->RT Inhibits DNA_Synth Positive Strand DNA Synthesis ETP->DNA_Synth Inhibits

References

Entecavir and its Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir (B133710) is a potent and selective antiviral agent widely used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a carbocyclic analog of 2'-deoxyguanosine, its unique chemical structure, in which the oxygen atom in the ribose ring is replaced by a methylene (B1212753) group, confers significant metabolic stability.[3] This guide provides a comprehensive technical overview of entecavir, with a particular focus on its stereochemistry and the comparative analysis of its enantiomeric forms. The document details its physicochemical properties, synthesis methodologies, mechanism of action, and pharmacological profile, presenting quantitative data in structured tables and visualizing complex pathways and workflows.

Physicochemical Properties

Entecavir is a white to off-white crystalline powder. The clinically approved form is the (+)-enantiomer, specifically the (1S,3R,4S)-isomer.[4] It is slightly soluble in water and exists as a monohydrate.[5]

PropertyValueReference
Chemical Name2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one[6]
Molecular FormulaC₁₂H₁₅N₅O₃[6]
Molecular Weight277.28 g/mol [6]
CAS Number142217-69-4[7]
Melting PointApproximately 249-252 °C (monohydrate)[5]
pKa10.5[5]
LogP-1.11[5]

Synthesis of Entecavir and its Enantiomers

The synthesis of entecavir is a complex process that has been the subject of extensive research, with numerous strategies developed to achieve high stereoselectivity and overall yield.

Asymmetric Synthesis of (+)-Entecavir

The initial and most common synthetic routes focus on the stereoselective construction of the carbocyclic core. A key patent, US5206244, describes a method starting from a chiral precursor to establish the desired stereochemistry. Many subsequent synthetic strategies have aimed to improve upon this initial disclosure.

Experimental Protocol: Representative Asymmetric Synthesis

A common strategy involves the following key steps:

  • Construction of the Cyclopentane Ring: This is often achieved through a Diels-Alder reaction or an asymmetric aldol (B89426) condensation to establish the initial stereocenters.

  • Introduction of the Exocyclic Methylene Group: This is typically accomplished via a Wittig reaction or other olefination methods.

  • Functional Group Manipulations: This involves the protection and deprotection of hydroxyl groups and the introduction of other necessary functionalities.

  • Coupling with the Guanine (B1146940) Base: The final step involves the N-alkylation of a protected guanine derivative with the carbocyclic core, often via a Mitsunobu reaction, followed by deprotection to yield entecavir.[3]

Synthesis of (-)-Entecavir

The synthesis of the "unnatural" (-)-enantiomer of entecavir has not been as extensively documented in peer-reviewed literature as the active (+)-enantiomer. However, its synthesis can be achieved by utilizing the opposite enantiomer of the starting materials used for the synthesis of (+)-entecavir. The general synthetic strategies remain similar, with the focus on controlling the stereochemistry to yield the enantiomeric product.

Mechanism of Action

Entecavir is a nucleoside reverse transcriptase inhibitor (NRTI).[2] Its antiviral activity is dependent on its intracellular phosphorylation to the active triphosphate form, entecavir triphosphate (ETV-TP).

Intracellular Activation and Inhibition of HBV Polymerase

The mechanism of action involves three key steps in the HBV replication cycle:

  • Inhibition of Priming: ETV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the priming of the HBV DNA polymerase.

  • Inhibition of Reverse Transcription: ETV-TP inhibits the reverse transcription of the pre-genomic RNA (pgRNA) into the negative-strand DNA.

  • Inhibition of DNA Synthesis: ETV-TP inhibits the synthesis of the positive-strand HBV DNA.[8]

Incorporation of ETV-TP into the growing viral DNA chain leads to chain termination, thus halting viral replication.

HBV_Replication_Inhibition cluster_virus Hepatitis B Virus (HBV) cluster_drug Entecavir Action pgRNA pgRNA HBV_Polymerase HBV Polymerase pgRNA->HBV_Polymerase Priming Negative_Strand_DNA Negative-Strand DNA HBV_Polymerase->Negative_Strand_DNA Reverse Transcription Positive_Strand_DNA Positive-Strand DNA Negative_Strand_DNA->Positive_Strand_DNA DNA Synthesis Entecavir Entecavir ETV_TP Entecavir Triphosphate (ETV-TP) Entecavir->ETV_TP Intracellular Phosphorylation ETV_TP->HBV_Polymerase Inhibits Priming ETV_TP->Negative_Strand_DNA Inhibits Reverse Transcription ETV_TP->Positive_Strand_DNA Inhibits DNA Synthesis

Diagram 1: Mechanism of Entecavir's inhibition of HBV replication.

Pharmacological Activity of Entecavir Enantiomers

The antiviral activity of entecavir is highly stereoselective. The clinically used drug is the (+)-enantiomer, which exhibits potent activity against HBV.

CompoundEC₅₀ (HBV)CC₅₀ (HepG2 cells)Selectivity Index (SI)Reference
(+)-Entecavir0.00375 µM>100 µM>26,667[9]
(-)-EntecavirNot reported in comparative studiesNot reportedNot applicable

While quantitative data for the direct comparison of the antiviral activity of (+)- and (-)-entecavir in peer-reviewed literature is limited, the original patent literature (US5206244) indicates that the antiviral activity resides predominantly in the (+)-enantiomer. The (-)-enantiomer is generally considered to be significantly less active or inactive. This high degree of stereoselectivity is common for nucleoside analogs, as the viral polymerase enzyme has a chiral active site that preferentially binds one enantiomer.

Experimental Protocol: In Vitro Anti-HBV Assay

A standard method to determine the in vitro anti-HBV activity of a compound involves the following steps:

  • Cell Culture: Human hepatoblastoma G2 (HepG2) cells that are stably transfected with HBV DNA (e.g., HepG2.2.15 cell line) are cultured.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., (+)-entecavir, (-)-entecavir).

  • Quantification of Viral Replication: After a defined incubation period (e.g., 7-10 days), the supernatant is collected, and the amount of extracellular HBV DNA is quantified using real-time PCR.

  • Cytotoxicity Assay: The viability of the cells is assessed using a standard method, such as the MTT assay, to determine the 50% cytotoxic concentration (CC₅₀).

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated from the dose-response curve of HBV DNA inhibition. The selectivity index (SI) is then determined by dividing the CC₅₀ by the EC₅₀.

Anti_HBV_Assay_Workflow Start Start Cell_Culture Culture HepG2.2.15 cells Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of Entecavir enantiomers Cell_Culture->Compound_Treatment Incubation Incubate for 7-10 days Compound_Treatment->Incubation Cytotoxicity_Assay Perform MTT assay on treated cells Compound_Treatment->Cytotoxicity_Assay Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection DNA_Extraction Extract HBV DNA Supernatant_Collection->DNA_Extraction qPCR Quantify HBV DNA using real-time PCR DNA_Extraction->qPCR EC50_Calculation Calculate EC₅₀ qPCR->EC50_Calculation SI_Calculation Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50_Calculation->SI_Calculation CC50_Calculation Calculate CC₅₀ Cytotoxicity_Assay->CC50_Calculation CC50_Calculation->SI_Calculation End End SI_Calculation->End

Diagram 2: Workflow for in vitro anti-HBV potency and cytotoxicity assay.

Pharmacokinetics

Entecavir is orally bioavailable and is rapidly absorbed. It has a long intracellular half-life, which allows for once-daily dosing.

ParameterValueReference
Bioavailability≥70%[10]
Protein Binding~13%[10]
MetabolismNegligible[10]
Elimination Half-life128-149 hours[10]
ExcretionPrimarily renal (62-73% as unchanged drug)[10]

The pharmacokinetic properties of the (-)-enantiomer have not been reported in the literature, as its lack of significant antiviral activity has precluded its further development.

Conclusion

Entecavir is a highly potent and selective inhibitor of HBV replication with a well-established safety and efficacy profile. Its mechanism of action, involving the inhibition of multiple steps in the viral replication cycle, contributes to its high barrier to resistance. The antiviral activity of entecavir is highly stereospecific, with the (+)-enantiomer being the active pharmaceutical ingredient. While the (-)-enantiomer can be synthesized, it does not exhibit significant anti-HBV activity. This in-depth technical guide provides researchers and drug development professionals with a comprehensive understanding of the core chemical, biological, and pharmacological aspects of entecavir and its enantiomers, supported by detailed experimental context and visual representations of key processes. Further research into the subtle structural differences that govern the stereoselective activity of entecavir could provide valuable insights for the design of future antiviral agents.

References

Methodological & Application

Application Notes and Protocols for the Use of (1R,3S,4R)-ent-Entecavir-13C2,15N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (1R,3S,4R)-ent-Entecavir-13C2,15N as an internal standard in the quantitative analysis of Entecavir in human plasma. The protocols detailed below are intended for bioanalytical studies, including pharmacokinetic and bioequivalence assessments, utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Entecavir is a potent nucleoside analog antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection. Accurate quantification of Entecavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1] This document outlines a validated UPLC-MS/MS method for the determination of Entecavir in human plasma using this specific internal standard.

Mechanism of Action of Entecavir

Entecavir is a guanosine (B1672433) nucleoside analogue that, upon intracellular phosphorylation to the active triphosphate form, potently inhibits the HBV polymerase.[2][3][4][5][6] Its mechanism of action involves the inhibition of all three functional activities of the viral polymerase:

  • Base Priming: Inhibition of the initiation of DNA synthesis.[2][4]

  • Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA messenger.[2][4]

  • DNA-dependent DNA Polymerase Activity: Inhibiting the synthesis of the positive DNA strand.[2][4][5]

This multi-faceted inhibition of viral replication makes Entecavir a highly effective antiviral agent.

Below is a diagram illustrating the key steps in the mechanism of action of Entecavir.

Entecavir_Mechanism cluster_cell Hepatocyte cluster_hbv HBV Replication Cycle Entecavir Entecavir Entecavir_P Entecavir Monophosphate Entecavir->Entecavir_P Cellular Kinases Entecavir_PP Entecavir Diphosphate Entecavir_P->Entecavir_PP Cellular Kinases Entecavir_PPP Entecavir Triphosphate (Active Form) Entecavir_PP->Entecavir_PPP Cellular Kinases HBV_Polymerase HBV Polymerase Entecavir_PPP->HBV_Polymerase Competitively Inhibits pgRNA pregenomic RNA neg_DNA Negative-strand DNA Synthesis (Reverse Transcription) pgRNA->neg_DNA Base Priming pos_DNA Positive-strand DNA Synthesis neg_DNA->pos_DNA dGTP dGTP (natural substrate) dGTP->HBV_Polymerase

Caption: Intracellular activation and inhibitory action of Entecavir.

Experimental Protocol: UPLC-MS/MS Quantification of Entecavir in Human Plasma

This protocol is based on a validated method for the rapid and sensitive quantification of Entecavir in human plasma.[1]

1. Materials and Reagents

  • Entecavir reference standard

  • This compound (Internal Standard, IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

2. Instrumentation

  • UPLC System: ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with a positive ionization electrospray source

3. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Entecavir and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Entecavir stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 10 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure.

Sample_Preparation_Workflow start Start: Plasma Sample (100 µL) add_is Add 20 µL of Internal Standard Working Solution (10 ng/mL) start->add_is vortex1 Vortex Mix add_is->vortex1 add_methanol Add 300 µL of Methanol vortex1->add_methanol vortex2 Vortex Mix for 1 minute add_methanol->vortex2 centrifuge Centrifuge at 14,000 rpm for 10 minutes vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL into UPLC-MS/MS supernatant->inject

Caption: Workflow for plasma sample preparation.

5. UPLC-MS/MS Conditions

ParameterSetting
UPLC
ColumnACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile PhaseIsocratic elution with Acetonitrile:Water (containing 0.1% Formic Acid) (specific ratio to be optimized)
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Run Time2 minutes
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsEntecavir: m/z 278.1 → 152.1this compound: m/z 281.1 → 154.1 (representative)
Dwell Time200 ms
Source Temperature150 °C
Desolvation Temperature500 °C

Data Presentation and Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables present illustrative data for a validated method.

Table 1: Calibration Curve for Entecavir in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.1Value
0.2Value
0.5Value
1.0Value
2.0Value
5.0Value
10.0Value
20.0Value
Linear Range 0.1 - 20 ng/mL
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision of the Method

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
Intra-Day
LLOQ0.1ValueValueValue
Low0.3ValueValueValue
Medium3.0ValueValueValue
High15.0ValueValueValue
Inter-Day
LLOQ0.1ValueValueValue
Low0.3ValueValueValue
Medium3.0ValueValueValue
High15.0ValueValueValue

Acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal value, and for precision, the %RSD should not exceed 15% (20% for LLOQ).

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
LowValueValueValue
HighValueValueValue

Recovery should be consistent, and the matrix effect should be minimal and consistent across different lots of plasma.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Entecavir in human plasma by UPLC-MS/MS. The protocol described, based on a simple protein precipitation sample preparation, offers a high-throughput and sensitive assay suitable for demanding bioanalytical applications in drug development. The stable isotope-labeled internal standard effectively minimizes analytical variability, leading to high-quality data for pharmacokinetic and bioequivalence studies.

References

Application Note: High-Throughput Quantification of Entecavir in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Entecavir (B133710) in human plasma. The method utilizes (1R,3S,4R)-ent-Entecavir-13C2,15N as a stable isotope-labeled internal standard to ensure high accuracy and precision. A streamlined protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis suitable for clinical research and pharmacokinetic studies. The method demonstrates excellent linearity, sensitivity, and reproducibility, meeting the requirements for bioanalytical method validation.

Introduction

Entecavir is a potent antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection.[1] It is a guanosine (B1672433) nucleoside analogue that effectively suppresses HBV replication by inhibiting the viral polymerase.[1] Accurate and reliable quantification of Entecavir in biological matrices is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it efficiently compensates for matrix effects and variations in sample processing and instrument response.[4] This application note provides a detailed protocol for the determination of Entecavir in human plasma using a simplified protein precipitation extraction followed by LC-MS/MS analysis.

Experimental

Materials and Reagents
Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent[1]

  • Mass Spectrometer: Shimadzu LCMS-8060 triple quadrupole mass spectrometer or equivalent[1]

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Standard Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Entecavir and this compound in methanol.

Working Solutions: Prepare serial dilutions of the Entecavir stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.[2] The internal standard working solution should be prepared at an appropriate concentration in the same diluent.

Sample Preparation

A protein precipitation method is employed for the extraction of Entecavir from human plasma.[1]

  • Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to all samples except the blank.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
MRM Transitions

Multiple Reaction Monitoring (MRM) was used for the quantification of Entecavir and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Entecavir 278.1152.1100
Entecavir (Qualifier) 278.1135.1100
This compound (IS) 281.3155.1100

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, sensitivity, accuracy, precision, and stability.

Linearity and Sensitivity: The method demonstrated excellent linearity over a concentration range of 50 pg/mL to 20,000 pg/mL in human plasma.[3] The coefficient of determination (r²) was consistently ≥ 0.998. The lower limit of quantification (LLOQ) was established at 50 pg/mL with a signal-to-noise ratio greater than 10.[3]

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 50≤ 1585-115≤ 1585-115
Low 150≤ 1585-115≤ 1585-115
Medium 1,500≤ 1585-115≤ 1585-115
High 15,000≤ 1585-115≤ 1585-115

Stability: Entecavir was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[3]

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Prepare a 1 mg/mL stock solution of Entecavir in methanol.

  • Perform serial dilutions of the stock solution with a 50:50 methanol/water mixture to prepare working solutions for calibration standards and QC samples.

  • Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

  • Aliquot and store the prepared standards and QCs at -80°C until use.

Protocol 2: Sample Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Cold Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ms Mass Spectrometric Detection (ESI+, MRM) chromatography->ms integrate Peak Integration ms->integrate calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate report Generate Report calculate->report G cluster_cell Hepatocyte cluster_hbv HBV Replication Cycle Entecavir Entecavir Entecavir_TP Entecavir Triphosphate (Active Form) Entecavir->Entecavir_TP Intracellular Phosphorylation Priming 1. Base Priming Entecavir_TP->Priming Inhibition RT 2. Reverse Transcription of Negative-Strand DNA Entecavir_TP->RT Inhibition Synth 3. Synthesis of Positive-Strand DNA Entecavir_TP->Synth Inhibition

References

Application Note: Quantitative Analysis of Entecavir in Human Plasma by LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of entecavir (B133710), a potent antiviral drug for the treatment of chronic hepatitis B virus (HBV) infection, in human plasma.[1][2] The method utilizes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard (Entecavir-¹³C₂,¹⁵N) for accurate quantification.[3][4] Sample preparation is achieved through a straightforward protein precipitation procedure, ensuring high recovery and minimal matrix effects. The method has been validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Entecavir is a guanosine (B1672433) nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing HBV replication.[1][5] Accurate measurement of entecavir concentrations in plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and conducting bioequivalence studies. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard is essential to compensate for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.[6] This application note provides a comprehensive and validated method for the determination of entecavir in human plasma, suitable for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Entecavir reference standard (Sigma-Aldrich or equivalent)

  • Entecavir-¹³C₂,¹⁵N (MedChemExpress or equivalent)[4]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (K3EDTA)

  • Deionized water

Instrumentation
  • A sensitive and robust LC-MS/MS system, such as the Shimadzu LCMS-8060 triple quadrupole mass spectrometer coupled with a Nexera X2 UHPLC system, was used for method development and validation.[1]

  • Analytical column: Kinetex 2.6u Phenyl-Hexyl 100A (150 mm x 2.10 mm) or equivalent.[1]

Standard Solutions

Stock Solutions: Prepare individual stock solutions of entecavir and Entecavir-¹³C₂,¹⁵N in methanol at a concentration of 1 mg/mL.

Working Solutions: Prepare serial dilutions of the entecavir stock solution with a mixture of water, methanol, and acetonitrile (2:3:3, v/v/v) to create calibration standards.[1] Prepare a working solution of the internal standard (Entecavir-¹³C₂,¹⁵N) at an appropriate concentration in the same diluent.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add the internal standard working solution.

  • Add 300 µL of chilled acetonitrile/methanol (1:1, v/v) to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject an aliquot (e.g., 1 µL) of the filtered supernatant directly into the LC-MS/MS system.[1]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample is Add Internal Standard (Entecavir-¹³C₂,¹⁵N) plasma->is ppt Add 300 µL Chilled Acetonitrile/Methanol (1:1) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter injection Inject 1 µL filter->injection lc UPLC Separation injection->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for Entecavir Quantification in Plasma.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of entecavir.

Table 1: Chromatographic Conditions

ParameterValue
Column Kinetex 2.6u Phenyl-Hexyl 100A (150 mmL. x 2.10mm I.D.)[1]
Mobile Phase A 5mM Ammonium Formate + 0.01% formic acid in Water[1]
Mobile Phase B 5mM Ammonium Formate + 0.01% formic acid in Methanol[1]
Flow Rate 0.3 mL/min[1]
Elution Mode Gradient[1]
Oven Temperature 40°C[1]
Injection Volume 1 µL[1]

Table 2: Mass Spectrometry Conditions

ParameterValue
Interface ESI[1]
MS Mode Positive[1]
MRM Transitions Entecavir: m/z 278.1 → 152.1[7]Entecavir-¹³C₂,¹⁵N: (Predicted) m/z 281.1 → 154.1
Nebulizing Gas Flow 2.0 L/min (N₂)[1]
Drying Gas Flow 10.0 L/min (N₂)[1]
Heating Gas Flow 10.0 L/min (Zero Air)[1]
Interface Temperature 300°C[1]
DL Temperature 250°C[1]
Heat Block Temperature 400°C[1]
CID Gas Argon (270 kPa)[1]

Results and Discussion

Method Validation

The analytical method was validated according to regulatory guidelines. The following parameters were assessed:

  • Linearity: The method demonstrated excellent linearity over the concentration range of 10 pg/mL to 10,000 pg/mL.[1] The coefficient of determination (R²) was consistently greater than 0.999.[1]

  • Accuracy and Precision: The intra- and inter-day precision and accuracy were within acceptable limits. The accuracy for quality control (QC) samples was within ±15% of the nominal concentration, and the precision (RSD%) was less than 15%.[1]

  • Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 10 pg/mL in the injected solution, corresponding to 40 pg/mL in plasma, with a signal-to-noise ratio greater than 10.[1]

  • Recovery and Matrix Effect: While protein precipitation is a simple and rapid technique, it can sometimes lead to matrix effects. In one study, an average matrix effect of 167.2% (ion amplification) was observed, but this was adequately compensated for by the use of a stable isotope-labeled internal standard.[1] The recovery of entecavir from plasma is typically high.

Alternative Sample Preparation Protocols

While protein precipitation is a straightforward and high-throughput method, other sample preparation techniques can be employed to achieve cleaner extracts, potentially reducing matrix effects.

Solid-Phase Extraction (SPE): SPE is an effective method for removing matrix interferences.[8] A mixed-mode polymeric sorbent can be a suitable choice for the extraction of entecavir from plasma.[9]

Salting-Out Homogeneous Liquid-Liquid Extraction (SHLLE): This technique offers a convenient and economical alternative for sample preparation.[10][11]

Sample Preparation Method Comparison Diagram

G cluster_methods Sample Preparation Methods cluster_attributes Method Attributes ppt Protein Precipitation speed Speed ppt->speed High cost Cost ppt->cost Low cleanliness Extract Cleanliness ppt->cleanliness Moderate throughput Throughput ppt->throughput High spe Solid-Phase Extraction (SPE) spe->speed Moderate spe->cost High spe->cleanliness High spe->throughput Moderate shlle Salting-Out Homogeneous Liquid-Liquid Extraction (SHLLE) shlle->speed Moderate shlle->cost Low shlle->cleanliness Good shlle->throughput Moderate

Caption: Comparison of Sample Preparation Methods.

Conclusion

This application note describes a simple, rapid, and highly sensitive LC-MS/MS method for the quantitative analysis of entecavir in human plasma. The use of a stable isotope-labeled internal standard ensures accurate and precise results. The protein precipitation sample preparation protocol is straightforward and amenable to high-throughput analysis. This method is well-suited for a variety of research and drug development applications, including pharmacokinetic and bioequivalence studies.

References

Application Notes and Protocols for Pharmacokinetic Studies of (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies using the stable isotope-labeled compound (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N. This internal standard is crucial for accurate quantification of Entecavir (B133710) in biological matrices, a key aspect of drug development and clinical research.

Introduction

Mechanism of Action

Entecavir_Mechanism Entecavir Entecavir Cell Hepatocyte Entecavir->Cell Uptake Entecavir_TP Entecavir Triphosphate (Active) Cell->Entecavir_TP Phosphorylation HBV_Polymerase HBV DNA Polymerase Entecavir_TP->HBV_Polymerase Competitive Binding Inhibition Inhibition DNA_Synthesis HBV DNA Synthesis HBV_Polymerase->DNA_Synthesis dGTP dGTP dGTP->HBV_Polymerase Inhibition->DNA_Synthesis Blocks DNA Elongation

Caption: Mechanism of action of Entecavir in inhibiting HBV DNA synthesis.

Pharmacokinetic Properties of Entecavir

The pharmacokinetic parameters of Entecavir have been well-characterized in healthy volunteers and patients with chronic hepatitis B. A summary of key parameters is presented below.

ParameterValueReference
Absorption
Time to Peak Plasma Concentration (Tmax)0.5 - 1.5 hours[1]
Bioavailability~70% (estimated)[8]
Food Effect (High-Fat Meal)Cmax decreased by 44-46%, AUC decreased by 18-20%[8]
Distribution
Protein Binding~13%[9]
Volume of DistributionIn excess of total body water[10]
Metabolism
Metabolic PathwayMinor phase II metabolism (glucuronide and sulfate (B86663) conjugates)[8]
CYP450 InvolvementNot a substrate, inhibitor, or inducer of CYP450 enzymes[4][8]
Excretion
Primary RouteRenal[9]
Unchanged Drug in Urine62% - 73%[9]
Terminal Elimination Half-LifeApproximately 128 - 149 hours[8]
Intracellular Half-Life (Active Form)15 hours[8]

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Human Volunteers

Objective: To determine the pharmacokinetic profile of a single oral dose of Entecavir.

Study Design:

  • Subjects: Healthy adult volunteers.

  • Design: Single-center, open-label, single-dose study.

  • Dosing: A single oral dose of 0.5 mg or 1 mg Entecavir administered with water after an overnight fast.

  • Blood Sampling: Blood samples (e.g., 5 mL) are collected in EDTA-containing tubes at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

PK_Study_Workflow Start Subject Screening & Enrollment Dosing Oral Administration of Entecavir Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Data Pharmacokinetic Data Analysis Analysis->Data End Report Generation Data->End

Caption: Workflow for a human pharmacokinetic study of Entecavir.

Protocol 2: Bioanalytical Method for Entecavir Quantification in Human Plasma using LC-MS/MS

Objective: To accurately quantify Entecavir concentrations in human plasma samples.

Materials and Reagents:

  • Entecavir reference standard

  • (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium (B1175870) formate

  • Human plasma (blank)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (containing a known concentration of (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N).

  • Add 300 µL of cold acetonitrile/methanol (1:1, v/v) to precipitate proteins.[11]

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 1-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

ParameterConditionReference
LC System
ColumnC18 reverse-phase column (e.g., Kinetex 2.6u Phenyl-Hexyl 100A, 150 x 2.10 mm)[11]
Mobile Phase A5mM Ammonium Formate + 0.01% formic acid in Water[11]
Mobile Phase BAcetonitrile/Methanol[11]
Flow Rate0.3 mL/min[12]
GradientOptimized for separation of Entecavir and IS from matrix components.
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)[12]
MRM TransitionsEntecavir: m/z 278.1 → 152.1(1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N: m/z 281.1 → 154.1 (example)[12]
Collision EnergyOptimized for each transition.
Dwell TimeOptimized for sufficient data points across the chromatographic peak.

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity (Calibration Curve)

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample IS_Spike Spike with (1R,3S,4R)-ent-Entecavir- ¹³C₂,¹⁵N (IS) Plasma->IS_Spike Precipitation Protein Precipitation IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Concentration Determine Concentration from Calibration Curve Ratio->Concentration

Caption: Bioanalytical workflow for the quantification of Entecavir in plasma.

Data Presentation

The following tables summarize expected quantitative data from a pharmacokinetic study and bioanalytical method validation.

Table 1: Pharmacokinetic Parameters of Entecavir (0.5 mg Single Oral Dose)

ParameterMean ± SDUnits
Cmax4.2 ± 1.1ng/mL
Tmax1.0 (0.5 - 1.5)h
AUC(0-t)25.7 ± 5.8ngh/mL
AUC(0-inf)27.9 ± 6.3ngh/mL
135 ± 25h
CL/F18.2 ± 4.1L/h
Note: Values are representative and may vary between studies.

Table 2: Bioanalytical Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity
Range10 - 10,000 pg/mLAchieved
Correlation Coefficient (r²)≥ 0.99> 0.999
Accuracy
LLOQ80 - 120%Within limits
LQC, MQC, HQC85 - 115%Within limits
Precision (CV%)
LLOQ≤ 20%< 15%
LQC, MQC, HQC≤ 15%< 10%
Matrix Effect
CV% of IS-normalized matrix factor≤ 15%< 10%
Recovery
Consistent and reproducible> 85%Achieved

Conclusion

The use of (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N as an internal standard is essential for the development of robust and reliable bioanalytical methods for pharmacokinetic studies of Entecavir. The protocols and data presented in these application notes provide a framework for researchers to design and execute such studies, contributing to a better understanding of the clinical pharmacology of this important antiviral agent. Adherence to rigorous method validation is critical to ensure data integrity for regulatory submissions and clinical decision-making.

References

Application of (1R,3S,4R)-ent-Entecavir-13C2,15N in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S,4R)-ent-Entecavir-13C2,15N is a stable isotope-labeled version of Entecavir, a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] Entecavir is a guanosine (B1672433) nucleoside analogue that inhibits the HBV polymerase, effectively suppressing viral replication.[1][2][4] Stable isotope-labeled compounds like Entecavir-13C2,15N are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[5] They serve as ideal internal standards for quantitative bioanalysis using mass spectrometry, ensuring high accuracy and precision.[5][6] This document provides detailed application notes and protocols for the use of this compound in such studies.

Entecavir itself undergoes minimal metabolism and is primarily excreted unchanged in the urine.[4][7] It is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system.[7][8] While significant metabolism is not anticipated, the use of a stable isotope-labeled internal standard is crucial for accurately characterizing its pharmacokinetic profile and for ruling out the formation of minor, unexpected metabolites.

Key Applications

  • Internal Standard for Quantitative Bioanalysis: The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Entecavir in biological matrices such as plasma, urine, and tissue homogenates.[5][6] Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation, which corrects for matrix effects and variability.

  • Pharmacokinetic (PK) Studies: Accurate determination of Entecavir's pharmacokinetic parameters is essential for dose selection and regulatory submissions. The use of Entecavir-13C2,15N as an IS allows for the precise measurement of key PK parameters.

  • Metabolite Identification: Although Entecavir is not extensively metabolized, a stable isotope-labeled version can aid in the identification of any potential minor metabolites. By comparing the mass spectra of samples from subjects dosed with unlabeled Entecavir to those spiked with the labeled standard, unique mass shifts corresponding to potential metabolic transformations can be identified.

Quantitative Data Summary

The following tables summarize typical pharmacokinetic parameters for Entecavir in healthy adults, which can be precisely determined using assays validated with this compound.

Table 1: Single Dose Pharmacokinetic Parameters of Entecavir in Healthy Adults

Parameter0.5 mg Dose1.0 mg Dose
Cmax (ng/mL) 4.2 ± 1.28.2 ± 2.5
Tmax (hr) 0.5 - 1.50.5 - 1.5
AUC0-inf (ng·hr/mL) 23.7 ± 5.948.9 ± 11.2
t1/2, terminal (hr) 128 - 149128 - 149
CL/F (mL/min) 373 ± 78344 ± 71
Renal Clearance (mL/min) ~383~383
Urinary Excretion (% of dose) 62 - 7362 - 73

Data compiled from publicly available pharmacokinetic studies for illustrative purposes.[7][9][10]

Table 2: LC-MS/MS Method Validation Parameters for Entecavir Quantification

ParameterSpecificationTypical Result
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 100.1 ng/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-5.2% to 8.5%
Precision (% CV) < 15% (< 20% at LLOQ)< 10%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect MonitoredWithin acceptable limits

Experimental Protocols

Protocol 1: Quantification of Entecavir in Human Plasma using LC-MS/MS

1. Objective: To determine the concentration of Entecavir in human plasma samples from a clinical study.

2. Materials:

  • Human plasma (K2EDTA)

  • Entecavir reference standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well protein precipitation plates

3. Preparation of Solutions:

  • Entecavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Entecavir reference standard in methanol.

  • IS Stock Solution (1 mg/mL): Dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Entecavir stock solution in 50:50 ACN:Water to create calibration standards (e.g., 0.1 to 100 ng/mL).

  • IS Working Solution (10 ng/mL): Dilute the IS stock solution in 50:50 ACN:Water.

4. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.

  • Add 150 µL of the IS working solution in acetonitrile to each well.

  • Mix thoroughly for 5 minutes on a plate shaker.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Entecavir: m/z 278.1 → 152.1

    • Entecavir-13C2,15N: m/z 281.1 → 154.1

  • Data Analysis: Integrate peak areas and calculate the concentration using a calibration curve generated from the peak area ratio of the analyte to the internal standard.

Protocol 2: Screening for Entecavir Metabolites in Urine

1. Objective: To screen for potential phase I and phase II metabolites of Entecavir in human urine.

2. Materials:

  • Human urine collected post-dose

  • This compound

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Enzymes for hydrolysis (e.g., β-glucuronidase/sulfatase)

3. Sample Preparation:

  • Centrifuge urine samples to remove particulates.

  • Spike a small amount of Entecavir-13C2,15N into an aliquot of the urine sample.

  • For detection of glucuronide or sulfate (B86663) conjugates, incubate a separate aliquot with β-glucuronidase/sulfatase.

  • Perform SPE to concentrate the analytes and remove interfering matrix components.

  • Elute the analytes and evaporate to dryness under nitrogen.

  • Reconstitute in mobile phase for LC-HRMS (High-Resolution Mass Spectrometry) analysis.

4. LC-HRMS Conditions:

  • LC System: UHPLC system with conditions similar to Protocol 1.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analysis Mode: Full scan and data-dependent MS/MS.

5. Data Analysis:

  • Analyze the data for the presence of the parent drug and its labeled counterpart.

  • Search for mass shifts from the parent drug that correspond to common metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

  • The presence of a corresponding mass shift in the stable isotope-labeled internal standard (e.g., a doublet peak separated by 3 Da) can confirm the presence of a drug-related metabolite.

Visualizations

G Figure 1: Entecavir's Intracellular Activation and Mechanism of Action cluster_cell Hepatocyte cluster_hbv HBV Replication Entecavir Entecavir (ETV) ETV_MP Entecavir Monophosphate (ETV-MP) Entecavir->ETV_MP Cellular Kinases ETV_DP Entecavir Diphosphate (ETV-DP) ETV_MP->ETV_DP Cellular Kinases ETV_TP Entecavir Triphosphate (ETV-TP) (Active Form) ETV_DP->ETV_TP Cellular Kinases HBV_Polymerase HBV DNA Polymerase ETV_TP->HBV_Polymerase Competitive Inhibition DNA_Synthesis HBV DNA Synthesis HBV_Polymerase->DNA_Synthesis Blocks Replication dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase

Figure 1: Entecavir's Intracellular Activation and Mechanism of Action

G Figure 2: Workflow for Quantitative Bioanalysis of Entecavir Sample Plasma Sample Spike Spike with Entecavir-13C2,15N (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analysis Data Analysis (Peak Area Ratio vs. Conc.) Inject->Analysis

Figure 2: Workflow for Quantitative Bioanalysis of Entecavir

G Figure 3: Logic for Metabolite Identification cluster_data LC-HRMS Data cluster_metabolites Potential Metabolites Unlabeled Unlabeled Entecavir (m/z = 278.1) Metabolite_U Unlabeled Metabolite (e.g., m/z = 294.1, +16 Da) Unlabeled->Metabolite_U Metabolic Transformation Labeled Labeled Entecavir (m/z = 281.1) Metabolite_L Labeled Metabolite (e.g., m/z = 297.1, +16 Da) Labeled->Metabolite_L Metabolic Transformation Confirmation Confirmed Drug Metabolite (Characteristic Isotopic Pattern) Metabolite_U->Confirmation Metabolite_L->Confirmation

Figure 3: Logic for Metabolite Identification

References

Application Notes & Protocols: Bioequivalence Study of Entecavir Using (1R,3S,4R)-ent-Entecavir-13C2,15N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a bioequivalence study of Entecavir (B133710) tablets. The protocol outlines a single-dose, randomized, open-label, two-period crossover study in healthy adult volunteers under fasting conditions. The analytical methodology is based on a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Entecavir in human plasma, utilizing the stable isotope-labeled internal standard, (1R,3S,4R)-ent-Entecavir-13C2,15N.[1][2]

Study Design and Rationale

Key Study Parameters:

  • Subjects: Healthy adult male and female volunteers.[4][5]

  • Washout Period: A sufficient washout period (e.g., 2 to 7 weeks) should be implemented between the two dosing periods to ensure that plasma concentrations of Entecavir are below the lower limit of quantification before the next administration.[5][6]

Bioequivalence_Study_Workflow cluster_screening Subject Recruitment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Bioanalytical & Statistical Analysis s1 Screening of Healthy Volunteers s2 Informed Consent s1->s2 rand Randomization s2->rand groupA Group A: Test Product rand->groupA groupB Group B: Reference Product rand->groupB admin1 Single Dose Administration (Fasting) groupA->admin1 groupB->admin1 pk_sampling1 Pharmacokinetic Blood Sampling (0-72h) admin1->pk_sampling1 washout Washout Period pk_sampling1->washout groupA2 Group A: Reference Product groupB2 Group B: Test Product admin2 Single Dose Administration (Fasting) groupA2->admin2 groupB2->admin2 pk_sampling2 Pharmacokinetic Blood Sampling (0-72h) admin2->pk_sampling2 bioanalysis Plasma Sample Analysis (LC-MS/MS) pk_sampling2->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis

Fig. 1: Experimental Workflow of a Two-Period Crossover Bioequivalence Study.

Experimental Protocols

  • Dosing: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference Entecavir tablet with water.[5]

This method is for the quantitative determination of Entecavir in human plasma using this compound as the internal standard (IS).[1][2]

2.2.1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).

  • Precipitate the plasma proteins by adding methanol.[1]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.

2.2.2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with a positive ionization electrospray source.[1]

  • Analytical Column: ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm.[1]

  • Mobile Phase: Simple isocratic elution (e.g., a mixture of an aqueous buffer and an organic solvent).

  • Flow Rate: As optimized for the column and system.

  • Run Time: A short chromatographic run time of approximately 2 minutes is achievable.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) in positive ionization mode.[1][9]

Table 1: UPLC-MS/MS Instrument Parameters

ParameterSetting
UPLC System
Analytical ColumnACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[1]
Column TemperatureAmbient or controlled (e.g., 40°C)
Injection Volume1-10 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive[1]
MRM TransitionsEntecavir: e.g., m/z 278.1 → 152.1[9]
This compound: To be determined based on molecular weight
Dwell TimeOptimized for peak shape and sensitivity

2.2.3. Method Validation

The bioanalytical method must be validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability. The calibration curve should be linear over a range that covers the expected plasma concentrations (e.g., 0.1 - 20 ng/mL).[1]

Data Presentation and Analysis

  • Cmax: The highest observed plasma concentration.

  • AUC0-t: The area under the curve from time zero to the last measurable concentration.

  • AUC0-∞: The area under the curve extrapolated to infinity.

  • Tmax: The time to reach Cmax.

Bioequivalence_Criteria pk_params Calculate Pharmacokinetic Parameters (Cmax, AUC0-t, AUC0-∞) log_transform Log-transform Pharmacokinetic Data pk_params->log_transform gmr Calculate Geometric Mean Ratios (Test/Reference) log_transform->gmr ci_calc Calculate 90% Confidence Intervals for Ratios gmr->ci_calc acceptance 90% CI within 80.00% - 125.00%? ci_calc->acceptance decision Bioequivalence Decision bioequivalent Bioequivalent acceptance->bioequivalent Yes not_bioequivalent Not Bioequivalent acceptance->not_bioequivalent No bioequivalent->decision not_bioequivalent->decision

Fig. 2: Logical Flow for Determining Bioequivalence.

Table 2: Summary of Pharmacokinetic Parameters from a Representative Entecavir Bioequivalence Study

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)
Cmax (ng/mL)4.5 - 5.154.55 - 5.0
AUC0-72h (ng·hr/mL)~13.0~13.0
Tmax (hr)0.44 - 0.75 (median)0.75 (median)

Table 3: Bioequivalence Statistical Analysis Summary

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference) [%]90% Confidence Interval [%]Bioequivalence Assessment
Cmax95.40 - 100.4794.82 - 122.32Met[8][10]
AUC0-72h95.82 - 104.4795.82 - 107.34Met[8][10]
AUC0-∞97.3 - 104.497.3 - 104.4Met[4]

Conclusion

The described protocol provides a robust framework for conducting a bioequivalence study of Entecavir. The use of a stable isotope-labeled internal standard, this compound, in conjunction with a validated UPLC-MS/MS method, ensures high sensitivity, specificity, and accuracy in the quantification of Entecavir in human plasma.[1] Adherence to this protocol will generate reliable data to support the regulatory submission for a generic Entecavir product.

References

Application Note and Protocol for the Preparation of (1R,3S,4R)-ent-Entecavir-13C2,15N Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S,4R)-ent-Entecavir-13C2,15N is a stable isotope-labeled version of Entecavir, a potent antiviral drug used in the treatment of Hepatitis B virus (HBV) infection. As a guanine (B1146940) nucleoside analog, Entecavir inhibits all three stages of the viral replication process. The isotopically labeled form serves as an invaluable internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring accuracy and precision in pharmacokinetic and metabolic studies.[1] This document provides a detailed protocol for the preparation of stock solutions of this compound, emphasizing safe handling and proper storage procedures.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below.

ParameterValueReference
Chemical Name 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one-13C2,15N[2][3][4]
Synonyms Baraclude-13C2,15N; BMS 200475-13C2,15N; SQ 34676-13C2,15N[3]
CAS Number 1329796-53-3[2][3][4]
Molecular Formula C₁₀¹³C₂H₁₅N₄¹⁵NO₃[2][3]
Molecular Weight 280.26 g/mol [2][4]
Appearance White to Off-White Solid[3]
Recommended Storage -20°C, protect from lightN/A
Purity >95% (as specified by supplier)N/A
Solubility (unlabeled Entecavir) Soluble in DMSO and DMF, sparingly soluble in aqueous buffersN/A

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the preparation of a stock solution of this compound.

Materials and Equipment
  • This compound (solid form)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, analytical grade

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile gloves are recommended).

Safety Precautions

Entecavir is classified as a hazardous drug. Appropriate precautions must be taken during handling to minimize exposure.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety goggles, and double gloves.

  • Avoid inhalation of the powder by handling the solid compound carefully.

  • In case of accidental contact with skin, wash the affected area immediately with soap and water. If contact with eyes occurs, rinse thoroughly with water for at least 15 minutes and seek medical attention.

  • Consult the Safety Data Sheet (SDS) for the compound for complete safety information.

Stock Solution Preparation (Example: 10 mM in DMSO)
  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of the solid compound into the tube/vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.80 mg of the compound (Molecular Weight = 280.26 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube/vial containing the solid compound. For a 10 mM solution with 2.80 mg of the compound, add 1.0 mL of DMSO.

  • Dissolution: Tightly cap the tube/vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in a tightly sealed amber vial or a microcentrifuge tube wrapped in aluminum foil to protect it from light. When stored properly, the stock solution should be stable for several months. For aqueous working solutions, it is recommended to prepare them fresh daily.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Preparation Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate 1. weigh Weigh Solid Compound equilibrate->weigh 2. add_solvent Add Anhydrous DMSO weigh->add_solvent 3. dissolve Vortex to Dissolve add_solvent->dissolve 4. store Store at -20°C (Protect from Light) dissolve->store 5. finish End store->finish

References

Application Notes and Protocols for Entecavir Analysis Using a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir (B133710) (ETV) is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Accurate quantification of entecavir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects.[3]

This document provides detailed application notes and protocols for the most common sample preparation techniques for entecavir analysis in human plasma, utilizing a labeled internal standard. The methodologies covered are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Salting-Out Homogeneous Liquid-Liquid Extraction (SHLLE).

Labeled Internal Standards for Entecavir Analysis

The ideal internal standard is a stable isotope-labeled version of the analyte, which has nearly identical chemical and physical properties but a different mass. For entecavir, Entecavir-¹³C₂,¹⁵N is a commonly used labeled internal standard.[3][4] Other compounds, such as lamivudine, acyclovir, and lobucavir, have also been utilized as internal standards in various validated methods.[5][6][7]

Sample Preparation Techniques

The choice of sample preparation technique depends on the desired sensitivity, sample volume, and throughput requirements. Below are detailed protocols for three widely used methods.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves adding an organic solvent to the plasma sample to denature and precipitate proteins.

Experimental Protocol:

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add a specific volume of the internal standard stock solution.

  • Add 300 µL of methanol (B129727) (or acetonitrile) to the plasma sample.[4][8]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.

Workflow Diagram:

Protein Precipitation Workflow plasma Plasma Sample (100 µL) is Add Labeled IS plasma->is precipitant Add Methanol (300 µL) is->precipitant vortex1 Vortex (1 min) precipitant->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation of Entecavir.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation, resulting in reduced matrix effects and potentially higher sensitivity.[10] This method involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.

Experimental Protocol:

  • Pre-treat 500 µL of plasma by adding 1 mL of acetonitrile (B52724) (ACN) to precipitate proteins, then centrifuge.[11]

  • Condition an Oasis HLB 96-well SPE plate or cartridge with 1 mL of methanol followed by 1 mL of water.[11][12]

  • Load the supernatant from the pre-treated plasma sample onto the SPE plate.

  • Wash the plate with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry the plate under nitrogen for 10 minutes.

  • Elute entecavir and the internal standard with 1 mL of a mixture of 5% ammonium (B1175870) hydroxide (B78521) in ACN:water (95:5).[11]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[11]

Workflow Diagram:

Solid-Phase Extraction Workflow pretreat Pre-treat Plasma with ACN condition Condition SPE Plate (Methanol & Water) pretreat->condition load Load Sample condition->load wash Wash Plate (5% Methanol in Water) load->wash dry Dry Plate (Nitrogen) wash->dry elute Elute (5% NH4OH in ACN:Water) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for Entecavir.

Salting-Out Homogeneous Liquid-Liquid Extraction (SHLLE)

This technique is a variation of liquid-liquid extraction that uses a water-miscible organic solvent and a salt to induce phase separation, offering a convenient and economical sample preparation method.[6]

Experimental Protocol:

  • Pipette 500 µL of human plasma into a centrifuge tube.

  • Add the internal standard (e.g., acyclovir).

  • Add acetonitrile as the organic extractant.

  • Add magnesium sulfate (B86663) as the salting-out reagent to induce phase separation.[6]

  • Vortex the mixture to ensure thorough mixing and extraction.

  • Centrifuge to separate the two phases.

  • Collect the upper organic layer containing entecavir and the internal standard.

  • The extract can be directly injected or evaporated and reconstituted for LC-MS/MS analysis.

Workflow Diagram:

SHLLE Workflow plasma Plasma Sample (500 µL) is Add Labeled IS plasma->is solvent Add Acetonitrile is->solvent salt Add MgSO4 solvent->salt vortex Vortex salt->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Caption: Salting-Out Homogeneous LLE Workflow.

Quantitative Data Summary

The performance of these methods has been validated in several studies. The following tables summarize the key quantitative parameters for entecavir analysis using different sample preparation techniques with a labeled or appropriate internal standard.

Table 1: Method Performance Parameters

ParameterProtein PrecipitationSolid-Phase ExtractionSalting-Out HLL
Linearity Range (ng/mL) 0.1 - 20[4]0.05 - 20[5]0.05 - 20[6]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4]5 pg/mL[12]0.05 ng/mL[6]
Intra-day Precision (%CV) < 15%1.2 - 4.2%[5]< 3.59%[6]
Inter-day Precision (%CV) < 15%< 3.1%[7]< 3.59%[6]
Accuracy (% Bias) Within ±15%± 7.6%[7]Within ± 4.88%[6]
Mean Recovery (%) Not specified~80%[7]~50%[6]

Table 2: Internal Standards Used in Entecavir Analysis

Internal StandardRationale for Use
Entecavir-¹³C₂,¹⁵N Stable isotope-labeled analog, co-elutes with the analyte, and provides the best correction for matrix effects and instrument variability.[3][4]
Lamivudine A nucleoside analog with similar chemical properties to entecavir, used in several bioequivalence studies.[5]
Acyclovir Another antiviral nucleoside analog used as an internal standard in a validated SHLLE method.[6]
Lobucavir A structural analog of entecavir employed in a high-sensitivity SPE method.[7][12]

Conclusion

The choice of sample preparation technique for entecavir analysis should be guided by the specific requirements of the study. Protein precipitation offers a rapid and simple approach for high-throughput applications. Solid-phase extraction provides cleaner extracts and is suitable for methods requiring high sensitivity. Salting-out homogeneous liquid-liquid extraction presents an economical and robust alternative. The use of a stable isotope-labeled internal standard, such as Entecavir-¹³C₂,¹⁵N, is highly recommended to ensure the accuracy and precision of the quantitative results. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the bioanalysis of entecavir.

References

Application Notes and Protocols for Mass Spectrometry Analysis of (1R,3S,4R)-ent-Entecavir-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S,4R)-ent-Entecavir-13C2,15N is an isotopically labeled version of Entecavir (B133710), a potent antiviral drug used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Entecavir is a guanosine (B1672433) nucleoside analogue that acts by inhibiting the reverse transcriptase of the hepatitis B virus, thereby preventing viral replication.[3][4][5] Isotopically labeled internal standards are crucial in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in determining drug concentrations in biological matrices.[1][2] This document provides detailed application notes on the predicted mass spectrometry fragmentation pattern of this compound and a protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of Entecavir and its isotopically labeled analogue in mass spectrometry, particularly with electrospray ionization (ESI), is expected to follow patterns characteristic of nucleoside analogues. The primary fragmentation event involves the cleavage of the bond between the carbocyclic sugar moiety and the guanine-like base.

Based on the common fragmentation of unlabeled Entecavir observed in multiple reaction monitoring (MRM) mode as the transition of the protonated molecule [M+H]⁺ at m/z 278.1 to a product ion at m/z 152.1, we can predict the fragmentation of the labeled analogue. The molecular formula for this compound is C₁₀¹³C₂H₁₅N₄¹⁵NO₃. The isotopic labels (two ¹³C and one ¹⁵N) are located on the purine-like base.

The predicted fragmentation pathway is illustrated below:

fragmentation_pathway parent Parent Ion This compound [M+H]⁺ m/z = 281.1 fragment Fragment Ion Labeled Guanine Analog [Base+H]⁺ m/z = 155.1 parent->fragment CID loss Neutral Loss Carbocyclic Moiety C7H10O2 Mass = 126.0

Caption: Predicted fragmentation of this compound.

Quantitative Data Summary

The table below summarizes the predicted m/z values for the parent ion and the major fragment ion of this compound in positive ion mode mass spectrometry.

AnalyteIon TypePredicted m/z
This compound[M+H]⁺281.1
Labeled Guanine Analog Fragment[Base+H]⁺155.1

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation
  • Internal Standard Spiking: Spike biological samples (e.g., plasma, serum) with a known concentration of this compound to serve as an internal standard for the quantification of unlabeled Entecavir.

  • Protein Precipitation: Add three volumes of cold acetonitrile (B52724) to one volume of the spiked biological sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Unlabeled Entecavir: 278.1 → 152.1

    • This compound: 281.1 → 155.1

  • Collision Energy: Optimize for each transition (typically 20-30 eV).

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Entecavir using its isotopically labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with IS (Entecavir-13C2,15N) sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Workflow for Entecavir quantification using a labeled internal standard.

Conclusion

The predicted fragmentation pattern and the provided LC-MS/MS protocol offer a robust starting point for the development and validation of quantitative bioanalytical methods for Entecavir. The use of this compound as an internal standard is essential for mitigating matrix effects and ensuring the reliability of pharmacokinetic and clinical studies. Researchers should perform method validation according to regulatory guidelines to ensure its performance for their specific application.

References

Application Note: Quantitative Analysis of (1R,3S,4R)-ent-Entecavir-13C2,15N using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] It is a guanosine (B1672433) nucleoside analogue that, in its active triphosphate form, competitively inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[2][4][5] The enantiomer, (1R,3S,4R)-ent-Entecavir, is a related compound, and its isotopically labeled form, (1R,3S,4R)-ent-Entecavir-13C2,15N, serves as a crucial internal standard for quantitative analysis.[6][7] Stable isotope labeling with 13C and 15N provides a distinct mass signature and unique NMR spectral properties, enabling precise and accurate quantification of the unlabeled drug substance or related impurities in various matrices.[6][8] This application note provides a detailed protocol for the use of this compound in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Application

This protocol is intended for the quantitative determination of (1R,3S,4R)-ent-Entecavir or its parent drug, Entecavir, in bulk drug substances and pharmaceutical formulations. The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible results.[6] qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a calibration curve of the analyte itself, as the signal intensity is directly proportional to the number of nuclei.[9][10]

Experimental Protocols

Materials and Equipment
  • This compound (Internal Standard)

  • Analyte (e.g., Entecavir drug substance)

  • High-purity certified quantitative reference standard (e.g., Maleic Acid, certified for qNMR)

  • Deuterated solvent (e.g., Dimethyl sulfoxide-d6 (DMSO-d6), 99.9% D)

  • High-precision analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • NMR spectrometer (400 MHz or higher) equipped with a 5 mm probe

Sample Preparation
  • Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of DMSO-d6 to prepare a stock solution of a specific concentration (e.g., 5 mg/mL).

  • Analyte Stock Solution: Accurately weigh a known amount of the analyte and dissolve it in a known volume of DMSO-d6 to prepare a stock solution.

  • qNMR Sample Preparation:

    • Accurately transfer a known volume of the analyte stock solution to a clean, dry vial.

    • Accurately add a known volume of the this compound internal standard stock solution to the same vial.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Transfer an appropriate volume (typically 600-700 µL) of the final solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Nuclei to be observed: 1H, 13C, 15N

  • Solvent: DMSO-d6

  • Temperature: 298 K

1H NMR Parameters:

ParameterRecommended Value
Pulse Programzg30 or equivalent
Number of Scans16-64 (analyte dependent)
Relaxation Delay (d1)5 x T1 (longest T1 of analyte and IS)
Acquisition Time> 3 s
Spectral Width16 ppm
Receiver GainOptimized for signal-to-noise

13C NMR Parameters (with proton decoupling):

ParameterRecommended Value
Pulse Programzgpg30 or equivalent
Number of Scans1024 or higher
Relaxation Delay (d1)2 s
Acquisition Time> 1 s
Spectral Width250 ppm

15N NMR Parameters (optional, for structural confirmation):

ParameterRecommended Value
Pulse ProgramInverse-gated decoupling
Number of Scans4096 or higher
Relaxation Delay (d1)5 s
Acquisition Time> 0.5 s
Spectral Width300 ppm

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: 1H NMR Data for Quantification

CompoundSignal (ppm)MultiplicityIntegrationMoles (Relative to IS)
Analyte[e.g., 8.13][e.g., s][Integration Value][Calculated Moles]
This compound[Specific Signal][Multiplicity][Integration Value]1.00

Table 2: Purity Calculation

AnalyteWeight (mg)Molar Mass ( g/mol )Purity (%)
Sample 1[Weight]277.28[Calculated Purity]
Sample 2[Weight]277.28[Calculated Purity]
Sample 3[Weight]277.28[Calculated Purity]

Data Analysis

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • W = Weight

  • P = Purity of the internal standard

  • analyte = Analyte

  • IS = Internal Standard (this compound)

Visualizations

Entecavir_Mechanism_of_Action Entecavir Entecavir (Prodrug) ETV_TP Entecavir Triphosphate (Active Form) Entecavir->ETV_TP Intracellular Phosphorylation HBV_Polymerase HBV Polymerase ETV_TP->HBV_Polymerase Competitive Inhibition Inhibition Inhibition of Replication ETV_TP->Inhibition Viral_DNA HBV DNA Replication HBV_Polymerase->Viral_DNA Mediates dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase

Caption: Mechanism of action of Entecavir.

Caption: Experimental workflow for quantitative NMR (qNMR).

Logical_Relationship Analyte Analyte (e.g., Entecavir) qNMR Quantitative NMR (qNMR) Analyte->qNMR IS This compound (Internal Standard) IS->qNMR Result Accurate & Precise Quantification qNMR->Result

Caption: Logical relationship of using an internal standard in qNMR.

References

Troubleshooting & Optimization

improving signal-to-noise ratio for entecavir quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of entecavir (B133710). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise (S/N) ratio in entecavir quantification by LC-MS/MS?

A low S/N ratio can originate from several factors throughout the analytical workflow. The most common issues include:

  • Inefficient Sample Preparation: Entecavir is a hydrophilic compound, which can make extraction from biological matrices challenging. Incomplete recovery or the presence of significant matrix components can suppress the analyte signal.[1]

  • Matrix Effects: Co-eluting endogenous substances from the biological matrix (e.g., plasma, urine) can interfere with the ionization of entecavir in the mass spectrometer source, leading to ion suppression and a reduced signal.[2][3]

  • Suboptimal Chromatographic Conditions: Poor peak shape (e.g., broad or tailing peaks) can decrease the peak height relative to the baseline noise, thus lowering the S/N ratio. This can be due to an inappropriate column, mobile phase, or gradient.[4]

  • Mass Spectrometer Source Contamination: Residue buildup in the ion source can lead to a general decrease in sensitivity and an increase in background noise.[5]

  • Incorrect Mass Spectrometer Settings: Non-optimized parameters such as capillary voltage, gas flows, and temperatures can result in inefficient ionization and transmission of entecavir ions.[4][6]

Q2: Which sample preparation technique is most effective for improving the signal-to-noise ratio for entecavir?

Solid Phase Extraction (SPE) is frequently cited as a highly effective method for preparing samples for entecavir quantification, as it provides excellent sample cleanup and can significantly reduce matrix effects.[2][7][8] Protein precipitation (PP) is a simpler and faster alternative, but may result in a more pronounced matrix effect.[3] The choice of technique often depends on the required sensitivity of the assay. For very low detection limits (in the pg/mL range), SPE is generally preferred.[2][7]

Q3: How can I minimize matrix effects in my entecavir assay?

Minimizing matrix effects is crucial for achieving a good signal-to-noise ratio. Here are several strategies:

  • Effective Sample Cleanup: Employing a robust sample preparation method like Solid Phase Extraction (SPE) can significantly reduce interfering matrix components.[2]

  • Chromatographic Separation: Optimize the LC method to separate entecavir from co-eluting matrix components. Using a suitable column, such as a C18 or a HILIC column for hydrophilic compounds, and adjusting the mobile phase composition can improve separation.[1][8]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structural analog can also be effective.[2][7]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the analyte signal to an unacceptable level.

Q4: What are the optimal mass spectrometry parameters for entecavir detection?

Entecavir is typically analyzed in positive ion electrospray ionization (ESI+) mode. The most common multiple reaction monitoring (MRM) transition is m/z 278.1 → 152.1.[8] It is essential to optimize source parameters, including capillary voltage, nebulizer pressure, drying gas flow, and temperature, to maximize the signal for this specific transition.[6]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Signal Intensity

If you are experiencing low signal intensity for entecavir, this guide provides a systematic approach to identify and resolve the issue.

LowSignalTroubleshooting Start Start: Low Entecavir Signal CheckMS 1. Check MS Performance - Infuse Entecavir standard directly - Is signal strong and stable? Start->CheckMS CheckLC 2. Check LC System - Check for leaks - Verify mobile phase composition - Is chromatography acceptable? CheckMS->CheckLC Yes MSIssue MS Issue: - Clean ion source - Tune and calibrate MS CheckMS->MSIssue No CheckSamplePrep 3. Evaluate Sample Preparation - Spike clean matrix with known amount - Is recovery acceptable? CheckLC->CheckSamplePrep Yes LCIssue LC Issue: - Remake mobile phase - Check for leaks - Replace column CheckLC->LCIssue No SamplePrepIssue Sample Prep Issue: - Optimize extraction method - Check for analyte degradation CheckSamplePrep->SamplePrepIssue No Resolved Problem Resolved CheckSamplePrep->Resolved Yes MSIssue->CheckMS LCIssue->CheckLC SamplePrepIssue->CheckSamplePrep

Caption: A flowchart for systematically troubleshooting low signal intensity.

Guide 2: Mitigating High Background Noise

High background noise can obscure the analyte signal. This guide outlines steps to identify and reduce noise sources.

HighNoiseTroubleshooting Start Start: High Background Noise CheckSolvents 1. Check Solvents & Mobile Phase - Use fresh, high-purity solvents - Is noise reduced? Start->CheckSolvents CheckLCSystem 2. Check LC System Contamination - Flush system with strong solvent - Is noise reduced? CheckSolvents->CheckLCSystem No Resolved Problem Resolved CheckSolvents->Resolved Yes CheckMSSource 3. Check MS Source - Inspect for contamination - Is source clean? CheckLCSystem->CheckMSSource No CheckLCSystem->Resolved Yes MSSourceIssue MS Source Issue: - Clean the ion source CheckMSSource->MSSourceIssue No CheckMSSource->Resolved No, but cleaning helps SolventIssue Solvent Issue: - Replace solvents and additives SolventIssue->CheckSolvents LCSystemIssue LC System Issue: - Identify and replace contaminated components (e.g., tubing, seals) LCSystemIssue->CheckLCSystem MSSourceIssue->CheckMSSource

Caption: A decision tree for troubleshooting high background noise.

Quantitative Data Summary

The following tables summarize key performance metrics from various published methods for entecavir quantification.

Table 1: Comparison of Sample Preparation Techniques

Sample Preparation MethodMatrixLLOQ (pg/mL)Recovery (%)Reference
Solid Phase Extraction (SPE)Human Plasma5~80[2][7]
Solid Phase Extraction (SPE)Human Plasma50Not Reported[8]
Protein Precipitation (PP)Human Plasma40Not Reported (Matrix Effect: 167.2%)[3]
Solid Phase Extraction (SPE)Rat and Dog Plasma10,00093.9 - 96.7[9]

Table 2: Liquid Chromatography and Mass Spectrometry Parameters

ParameterMethod 1Method 2Method 3
Reference Zhang D, et al. (2009)[2][7]Challa BR, et al. (2011)[8]Shimadzu Application Note[3]
LC Column Xterra MS C18XBridge-C18Kinetex Phenyl-Hexyl
Mobile Phase High-pH mobile phases (gradient)10 mM ammonium (B1175870) hydrogen carbonate (pH 10.5):methanol (B129727) (85:15 v/v)A: 5mM Ammonium Formate + 0.01% formic acid in WaterB: 5mM Ammonium Formate + 0.01% formic acid in Methanol
Flow Rate Not specified0.3 mL/min0.3 mL/min
Ionization Mode ESI+ESI+Heated ESI
MRM Transition Not specified278.1 → 152.1Not specified
Internal Standard Lobucavir (structural analog)LamivudineNot specified

Detailed Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for High Sensitivity Analysis of Entecavir in Human Plasma

This protocol is adapted from Zhang D, et al. (2009).[2][7]

  • Sample Pre-treatment:

    • Thaw human plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • SPE Cartridge Conditioning:

    • Use an Oasis HLB 96-well SPE plate.

    • Condition the wells sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the wells to dry out.

  • Sample Loading:

    • Load 0.5 mL of the plasma sample onto the conditioned SPE plate.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent.

    • Repeat the loading step with another 0.5 mL of the same plasma sample for a total of 1 mL loaded.

  • Washing:

    • Wash the sorbent with 1 mL of water to remove salts and other polar impurities.

    • Wash the sorbent with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar impurities.

  • Elution:

    • Elute entecavir and the internal standard from the sorbent using 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex to ensure complete dissolution.

  • Filtration and Analysis:

    • Filter the reconstituted sample through a 0.22 µm filter.[7]

    • Inject an appropriate volume into the LC-MS/MS system for analysis.

Protocol 2: Protein Precipitation (PP) for Rapid Analysis of Entecavir in Human Plasma

This protocol is adapted from a Shimadzu Application Note.[3]

  • Sample Preparation:

    • Pipette a known volume of human plasma (e.g., 100 µL) into a microcentrifuge tube.

    • Add the internal standard solution.

  • Protein Precipitation:

    • Add three volumes of cold acetonitrile/methanol (1:1 v/v) to the plasma sample (e.g., 300 µL).

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Filtration and Injection:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the filtered supernatant directly into the LC-MS/MS system.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should validate all methods in their own laboratories to ensure they meet the specific requirements of their studies.

References

Technical Support Center: (1R,3S,4R)-ent-Entecavir-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,3S,4R)-ent-Entecavir-13C2,15N. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

It is important to note that while this document specifically addresses the isotopically labeled this compound, its degradation pathways are expected to be analogous to those of unlabeled Entecavir (B133710). The isotopic labeling with 13C and 15N is not anticipated to alter the chemical reactivity of the molecule under typical experimental and stress conditions. Therefore, the data and guidance provided are based on studies conducted on Entecavir.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Entecavir under forced degradation conditions?

A1: Forced degradation studies indicate that Entecavir is susceptible to degradation under oxidative and acidic hydrolysis conditions.[1][2] It demonstrates stability under thermal, neutral, and photolytic stress conditions.[1][2] Under basic conditions, some degradation has also been observed.[3]

Q2: Have any specific degradation products of Entecavir been identified?

A2: Yes, studies have identified several degradation products. Under basic hydrolysis, degradation products with m/z values of 61.4, 84.2, and 215.4 have been detected.[3] Following exposure to UV light, a different set of degradation products with m/z values of 64.3, 130.1, 166.2, 175.1, 188.2, and 272 were identified.[3] One study reported the observation of a total of five degradation products under various stress conditions.[1][2]

Q3: Is this compound expected to show different degradation behavior compared to unlabeled Entecavir?

A3: this compound is primarily used as an internal standard in quantitative analyses by methods such as LC-MS due to its mass difference from the unlabeled drug.[4] The isotopic substitution with 13C and 15N is not expected to significantly influence the chemical stability or degradation pathways of the molecule. Therefore, its degradation behavior should be comparable to that of unlabeled Entecavir.

Q4: Are there any known incompatibilities of Entecavir with common pharmaceutical excipients?

A4: Studies have shown that Entecavir is incompatible with lactose (B1674315) monohydrate, a common excipient in tablet formulations.[5][6] This incompatibility was confirmed through both thermal analysis and HPLC, where a reduction in Entecavir content was observed after stress testing in the presence of lactose.[5][6] However, Entecavir has been found to be compatible with other excipients such as microcrystalline cellulose, crospovidone, titanium dioxide, magnesium stearate, hypromellose, polyethylene (B3416737) glycol, and povidone.[5][6]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram during the analysis of a stability sample of this compound.

  • Possible Cause 1: Degradation of the molecule.

    • Troubleshooting Step: Compare the retention times of the unexpected peaks with those of known degradation products if available. Review the storage and handling conditions of your sample. Entecavir is known to degrade under oxidative and acidic conditions.[1][2] Ensure the sample has not been exposed to such environments.

  • Possible Cause 2: Interaction with excipients.

    • Troubleshooting Step: If the formulation contains lactose monohydrate, consider the possibility of drug-excipient incompatibility leading to degradation products.[5][6]

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Analyze a blank (diluent) to rule out contamination from the solvent. Ensure all glassware and equipment are thoroughly cleaned.

Issue 2: The concentration of this compound is lower than expected in a prepared solution.

  • Possible Cause 1: Adsorption to container surfaces.

    • Troubleshooting Step: While not specifically documented for Entecavir, adsorption can be a general issue. Consider using silanized glassware or different types of containers to minimize this effect.

  • Possible Cause 2: Degradation due to inappropriate solvent or pH.

    • Troubleshooting Step: Ensure the pH of the solution is within a stable range for Entecavir. As it is susceptible to acid hydrolysis, avoid highly acidic solutions for storage.[1][2]

  • Possible Cause 3: Incomplete dissolution.

    • Troubleshooting Step: Entecavir is freely soluble in water and methanol (B129727).[7] Ensure adequate mixing and sonication if necessary to achieve complete dissolution.

Quantitative Data Summary

The following table summarizes the results from forced degradation studies on Entecavir.

Stress ConditionReagent/DetailsDurationDegradation ObservedReference
Acid Hydrolysis0.1 M HCl2 hoursSignificant Degradation[1][2]
Base Hydrolysis0.1 M NaOH2 hoursSignificant Degradation[3]
Oxidative3% H₂O₂24 hoursSignificant Degradation[1][2]
Thermal60°C10 daysNo Degradation[8]
Photolytic (UV light)200 Watt hours/m²-No Degradation[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of Entecavir

This protocol outlines a general procedure for conducting forced degradation studies on Entecavir, based on methodologies described in the literature.[1][2][8]

  • Preparation of Stock Solution: Prepare a stock solution of Entecavir (or this compound) in a suitable solvent such as methanol or water at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at room temperature for a specified period (e.g., 2 hours). After the incubation period, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 2 hours). After the incubation period, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Place the solid drug substance in a hot air oven maintained at a specific temperature (e.g., 60°C) for a defined period (e.g., 10 days).

  • Photolytic Degradation: Expose the solid drug substance to UV light in a photostability chamber, ensuring an exposure of not less than 200 Watt hours/m².

  • Analysis: Following exposure to the stress conditions, dilute the samples with an appropriate mobile phase and analyze by a validated stability-indicating HPLC method.[7][9][10][11]

Visualizations

G cluster_stress Stress Conditions cluster_products Degradation Outcomes Acid Acid Hydrolysis (e.g., 0.1M HCl) Deg_Acid Acidic Degradation Products Acid->Deg_Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Deg_Base Basic Degradation Products (m/z 61.4, 84.2, 215.4) Base->Deg_Base Oxidation Oxidation (e.g., 3% H2O2) Deg_Ox Oxidative Degradation Products Oxidation->Deg_Ox Thermal Thermal Stress (e.g., 60°C) No_Deg_Thermal Stable Thermal->No_Deg_Thermal Photo Photolytic Stress (UV Light) No_Deg_Photo Stable Photo->No_Deg_Photo Entecavir This compound

Caption: Entecavir degradation under various stress conditions.

G start Start: Prepare Entecavir Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize (if applicable for Acid/Base) stress->neutralize dilute Dilute Sample with Mobile Phase neutralize->dilute hplc Analyze by Stability-Indicating HPLC dilute->hplc end End: Data Analysis and Degradant Identification hplc->end

Caption: Workflow for forced degradation studies of Entecavir.

References

Technical Support Center: Optimizing Chromatographic Separation of Entecavir and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of entecavir (B133710) and its related isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the chromatographic analysis of entecavir and its isomers.

Question: Why am I observing poor resolution between entecavir and its isomers?

Answer:

Poor resolution between entecavir and its isomers can be attributed to several factors related to the column, mobile phase, and other chromatographic conditions. Here are some potential causes and their corresponding solutions:

  • Inappropriate Column: The choice of stationary phase is critical for separating structurally similar isomers.

    • Solution: For chiral separations, consider using a chiral stationary phase like Chiralpak AD-H.[1] For diastereomeric impurities, a C18 stationary phase is often effective.[2]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier, buffer, and additives, significantly impacts selectivity.

    • Solution:

      • For normal-phase chiral separation, a mobile phase of n-hexane-isopropanol-alcohol-diethylamine (70:6:24:0.1) has been shown to be effective.[1]

      • For reversed-phase separation of related substances, a gradient elution with a mobile phase consisting of water, acetonitrile (B52724), and trifluoroacetic acid can be employed.[3]

      • Adjusting the pH of the mobile phase can also influence the separation of ionizable compounds.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase.

    • Solution: Try decreasing the flow rate. For example, a flow rate of 0.5 mL/min has been used for chiral separations.[1]

  • Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.

    • Solution: Optimize the column temperature. A temperature of 30°C has been used in some methods.[1]

Question: What is causing peak tailing for my entecavir peak?

Answer:

Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as silanol (B1196071) interactions on silica-based columns, can lead to tailing.

    • Solution: Use an end-capped column or add a competing base like diethylamine (B46881) to the mobile phase to block active silanol groups.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Wash the column with a strong solvent or replace the column if it is old or has been used extensively.

Question: My retention times are shifting between injections. What should I do?

Answer:

Retention time shifts can indicate a lack of system stability. Here are some common causes and solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is equilibrated for a sufficient amount of time before starting the analytical run. This is especially important for gradient elution.

  • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile components can lead to changes in composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. If using a gradient, ensure the pump is mixing the solvents accurately.

  • Fluctuations in Temperature: Variations in the ambient or column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[1]

  • Pump Issues: Inconsistent flow from the pump can cause retention time variability.

    • Solution: Check the pump for leaks and ensure it is properly primed and delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for the analysis of entecavir and its related substances?

A1: A common approach is to use a reversed-phase HPLC method with a C18 column.[2][3][4][5][6][7] The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol.[4][5][8][9] Gradient elution is frequently used to separate entecavir from its various impurities.[3] Detection is typically performed using a UV detector at around 254 nm.[1][2][3][8][6]

Q2: How can I separate the optical isomers (enantiomers) of entecavir?

A2: The separation of enantiomers requires a chiral environment. This can be achieved by using a chiral stationary phase (CSP). For example, a Chiralpak AD-H column has been successfully used for the enantio-separation of entecavir's optical isomers under normal-phase conditions.[1]

Q3: What are the key parameters to optimize for improving the separation of entecavir and its isomers?

A3: The most critical parameters to optimize are:

  • Column: Choice of the stationary phase (e.g., C18 for related substances, chiral column for enantiomers).[1][2]

  • Mobile Phase: The type and ratio of organic solvents, the pH of the aqueous phase, and the use of additives.[1][3][4]

  • Flow Rate: Affects resolution and analysis time.[1][2][9]

  • Temperature: Influences selectivity and peak shape.[1]

Q4: Are there any official methods for the analysis of entecavir?

A4: Yes, the United States Pharmacopeia (USP) provides a monograph for Entecavir Tablets which includes an HPLC method for assay and the determination of related substances.[10] This method often serves as a reference for quality control laboratories.

Data Presentation

Table 1: HPLC Methods for Entecavir and Related Substances

ParameterMethod 1[3]Method 2[2]Method 3[4]Method 4[5]Method 5[8]Method 6[6]Method 7[7]
Column WATERS C18 (250 mm x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 3.5 µm)Octadecylsilane bonded silicaDevelosil C18 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm)XTerra® C18 (250 mm × 4.6 mm, 5 µm)Gemini C18 (150 x 4.6 mm)
Mobile Phase A: Water-ACN-TFA (990:10:1)B: Water-ACN-TFA (700:300:1)IsocraticMonopotassium phosphate (pH 3.0):Methanol (95:5)ACN:Potassium dihydrogen phosphate buffer (pH 3.4) (40:60)Methanol:Water (55:45)Water:Acetonitrile (80:20)ACN-Water (95:5)/Potassium phosphate buffer (0.01 M, pH 4) (9:91)
Flow Rate Not Specified1.0 mL/minNot Specified1.0 mL/min1.0 mL/min0.8 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmNot SpecifiedUV at 257 nmUV at 254 nmUV at 254 nmUV at 253 nm
Temperature 35°CNot SpecifiedNot SpecifiedAmbientNot SpecifiedNot Specified30°C
Focus Related SubstancesDiastereomeric ImpuritiesRelated SubstancesBulk and Dosage FormBulk and TabletTablet Dosage FormTablet Dosage Form

Table 2: Chiral HPLC Method for Entecavir Isomers

ParameterMethod Details[1]
Column Chiralpak AD-H
Mode Normal-Phase
Mobile Phase n-hexane-isopropanol-alcohol-diethylamine (70:6:24:0.1)
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Temperature 30°C
Focus Enantioseparation of 5 optical isomers

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Entecavir and Related Substances (Based on USP recommendations and literature)

  • Instrumentation: A high-performance liquid chromatograph equipped with a gradient pump, a UV detector, and a data acquisition system.

  • Column: Waters Symmetry C18, 4.6-mm × 10-cm; 3-µm packing L1.[10]

  • Mobile Phase:

    • Solution A: Acetonitrile, trifluoroacetic acid, and water.[10]

    • Prepare the mobile phase as specified in the relevant monograph or validated method.

  • Chromatographic Conditions:

    • Flow rate: 1 mL/min.[10]

    • Column Temperature: 30°C.[10]

    • Autosampler Temperature: 4°.[10]

    • Detection Wavelength: 254 nm.[10]

    • Injection Volume: 75 µL.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the entecavir sample in a suitable diluent (e.g., mobile phase) to the desired concentration.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Run the gradient program as specified in the method.

    • Identify and quantify the peaks based on the retention time and peak area of the standard.

Protocol 2: Chiral HPLC for Entecavir Enantiomers

  • Instrumentation: An HPLC system suitable for normal-phase chromatography with a UV detector.

  • Column: Chiralpak AD-H.[1]

  • Mobile Phase: A mixture of n-hexane, isopropanol, alcohol, and diethylamine in the ratio of 70:6:24:0.1.[1]

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: 254 nm.[1]

  • Sample Preparation:

    • Dissolve the entecavir sample containing the isomers in the mobile phase.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase.

    • Inject the sample solution.

    • Monitor the separation of the enantiomers.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Entecavir Sample injection Inject Sample prep_sample->injection prep_mobile Prepare Mobile Phase equilibration Column Equilibration prep_mobile->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: A typical experimental workflow for the HPLC analysis of entecavir.

troubleshooting_logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_rt_shift Retention Time Shift start Problem Encountered check_column Check Column Type (Chiral vs. C18) start->check_column Poor Resolution check_interactions Check for Secondary Interactions start->check_interactions Peak Tailing check_equilibration Ensure Proper Equilibration start->check_equilibration RT Shift check_mobile_phase Optimize Mobile Phase (Composition, pH) check_column->check_mobile_phase check_flow_rate Adjust Flow Rate check_mobile_phase->check_flow_rate check_temp Optimize Temperature check_flow_rate->check_temp check_overload Reduce Sample Load check_interactions->check_overload check_column_health Check Column Condition check_overload->check_column_health check_mp_stability Check Mobile Phase Stability check_equilibration->check_mp_stability check_temp_stability Ensure Constant Temperature check_mp_stability->check_temp_stability check_pump Check Pump Performance check_temp_stability->check_pump

Caption: A logical troubleshooting guide for common HPLC issues with entecavir.

References

troubleshooting poor peak shape in entecavir HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Entecavir (B133710). It is designed for researchers, scientists, and drug development professionals to help identify and resolve problems related to poor peak shape and other chromatographic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What are the common causes of poor peak shape (tailing, fronting, splitting) in Entecavir HPLC analysis?

Poor peak shape in HPLC can be attributed to a variety of factors, broadly categorized as issues related to the mobile phase, stationary phase (column), sample preparation, or the HPLC system itself.[1][2]

  • Peak Tailing: This is often observed for basic compounds like Entecavir and can be caused by strong interactions between the analyte and the stationary phase, such as residual silanol (B1196071) groups on the silica-based column packing.[1][3][4] Other causes include column contamination, sample overload, and improper mobile phase pH.[1][2]

  • Peak Fronting: This is less common than tailing and is often a result of sample overload or a collapsed column bed.[1][2] Injecting the sample in a solvent significantly stronger than the mobile phase can also lead to fronting.[5][6]

  • Peak Splitting: This can occur due to a partially blocked column frit, a void in the column packing, or co-elution with an interfering compound.[7][8] It can also be caused by injecting the sample in a solvent that is not compatible with the mobile phase or by temperature fluctuations.[5][7]

2. How does the mobile phase pH affect the peak shape of Entecavir?

The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like Entecavir.

Entecavir has an amine group, and its ionization state is dependent on the pH.[9][10] At a pH close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak broadening or splitting.[3][11] For basic compounds like Entecavir, using a mobile phase with a pH of around 3.0 has been reported to result in significant peak tailing (tailing factor of 2.4), likely due to the ionization of the amine group.[9][10] Adjusting the pH can significantly improve peak symmetry. It's generally recommended to work at a pH at least 1-2 units away from the analyte's pKa to ensure a single ionic form and better peak shape.[5][12]

3. My Entecavir peak is tailing. What steps can I take to improve its symmetry?

Peak tailing is a frequent issue in Entecavir analysis. Here is a step-by-step approach to troubleshoot and resolve it:

  • Optimize Mobile Phase pH: As discussed, pH plays a crucial role. Experiment with different pH values to find the optimal condition for symmetrical peaks. For Entecavir, moving away from a pH of 3.0 has shown improvement.[9][10]

  • Use Mobile Phase Additives: Incorporating an ion-pairing agent or a competing base into the mobile phase can effectively reduce peak tailing. The addition of triethylamine (B128534) (TEA) to the buffer has been shown to improve the symmetry of the Entecavir peak, reducing the tailing factor.[9][10]

  • Increase Column Temperature: Raising the column temperature can improve peak shape by decreasing mobile phase viscosity and increasing mass transfer kinetics. For Entecavir, increasing the column oven temperature to 40°C has been demonstrated to improve peak symmetry.[9][10]

  • Check for Column Contamination: Contaminants on the column can interact with Entecavir, causing tailing. Flush the column with a strong solvent to remove any adsorbed impurities.[1][2]

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample, thereby preserving peak shape.[2]

  • Consider a Different Column: If the above steps do not resolve the issue, the column itself might be the problem. Consider using a column with a different stationary phase or one that is specifically designed for the analysis of basic compounds (e.g., end-capped columns).[1]

4. I am observing split peaks for Entecavir. What could be the cause and how can I fix it?

Split peaks can be frustrating, but a systematic approach can help identify the root cause.

  • Check for Column Issues: A common cause of peak splitting is a void at the head of the column or a partially blocked inlet frit.[7][8] Visually inspect the top of the column bed if possible. Reversing the column and flushing it with a strong solvent might dislodge any blockage from the frit. If a void is present, the column may need to be replaced.

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the peak to split.[5][13] Ideally, the sample should be dissolved in the mobile phase itself. If a different solvent must be used, it should be weaker than or of similar strength to the mobile phase.

  • Injector Problems: Issues with the injector, such as a partially blocked needle or port, can lead to improper sample introduction and split peaks. Cleaning and maintaining the injector as per the manufacturer's instructions is recommended.

  • Co-elution: The split peak might actually be two different, closely eluting compounds. To check for this, try altering the chromatographic conditions (e.g., mobile phase composition, temperature, or gradient slope) to see if the two peaks can be resolved.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Entecavir HPLC analysis, highlighting the impact of different parameters on peak shape and resolution.

Table 1: Effect of Mobile Phase pH on Entecavir Peak Tailing

Buffer pHTailing FactorResolution (Rs) with Impurity-3Reference
3.02.4< 1.0[9][10]
Optimized pH< 2.0> 1.8[9][10]

Table 2: Effect of Mobile Phase Additives and Temperature on Entecavir Peak Symmetry

ConditionTailing FactorReference
Buffer at pH 4.5> 1.6[9][10]
Addition of Triethylamine to buffer at pH 4.51.6[9][10]
Increased column temperature to 40°C (with TEA)1.4[9][10]

Experimental Protocols

Representative HPLC Method for Entecavir Analysis

The following is a typical isocratic RP-HPLC method that can be used as a starting point for the analysis of Entecavir. Optimization may be required based on the specific instrument and column used.

  • Column: C18 stationary phase (e.g., Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm).[9]

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, a potassium phosphate (B84403) buffer (0.01 M, pH 4) and acetonitrile.[14][15] The exact ratio should be optimized for desired retention and resolution.

  • Flow Rate: 1.0 mL/min.[9][14][15]

  • Column Temperature: 30-40°C.[9][14][15]

  • Detection Wavelength: 253 nm or 254 nm.[9][14][15]

  • Injection Volume: 20 µL.[9]

  • Sample Diluent: Mobile phase is recommended.[9]

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues in Entecavir analysis.

PoorPeakShapeTroubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Splitting Peak Splitting start->Splitting Sol_Tailing 1. Optimize Mobile Phase pH 2. Add TEA/Modifier 3. Increase Column Temp. 4. Clean/Replace Column Tailing->Sol_Tailing Sol_Fronting 1. Reduce Sample Conc. 2. Match Sample Solvent to MP 3. Check for Column Bed Collapse Fronting->Sol_Fronting Sol_Splitting 1. Check for Column Void/Frit Blockage 2. Match Sample Solvent to MP 3. Check Injector 4. Modify Method for Co-elution Splitting->Sol_Splitting end Symmetrical Peak Achieved Sol_Tailing->end Sol_Fronting->end Sol_Splitting->end

Caption: Troubleshooting workflow for poor peak shape.

MobilePhaseOptimization start Peak Tailing Observed ph_check Is Mobile Phase pH Optimized? start->ph_check adjust_ph Adjust pH (e.g., away from 3.0) ph_check->adjust_ph No additive_check Is a Modifier Used? ph_check->additive_check Yes adjust_ph->additive_check add_tea Add Triethylamine (TEA) additive_check->add_tea No temp_check Is Column Temperature Optimized? additive_check->temp_check Yes add_tea->temp_check increase_temp Increase Temperature (e.g., to 40°C) temp_check->increase_temp No end Improved Peak Symmetry temp_check->end Yes increase_temp->end

Caption: Mobile phase optimization for peak tailing.

References

Technical Support Center: (1R,3S,4R)-ent-Entecavir-13C2,15N Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1R,3S,4R)-ent-Entecavir-13C2,15N. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the use of this stable isotope-labeled (SIL) internal standard in quantitative bioanalysis, particularly for the construction of calibration curves in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the use of this compound for calibration curves.

Q1: My calibration curve for Entecavir is non-linear. What are the potential causes?

A1: Non-linearity in your calibration curve can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

    • Solution: Dilute your higher concentration standards and reassess the curve. If linearity is achieved at lower concentrations, you may need to adjust the upper limit of quantitation (ULOQ).

  • Improper Standard Preparation: Errors in serial dilutions are a common source of non-linearity.[1][2]

    • Solution: Carefully re-prepare your calibration standards, ensuring accurate pipetting and thorough mixing at each step.[1][2] It is also crucial to verify the calibration of your pipettes.[2]

  • Suboptimal Regression Model: A linear, 1/x, or 1/x² weighting might not be appropriate for your data.

    • Solution: Evaluate different regression models and weighting options available in your data processing software. The simplest model that adequately describes the concentration-response relationship should be used.[3]

  • Analyte and Internal Standard Chemistry: Ensure that both Entecavir and the SIL internal standard are stable and soluble in your dilution solvent.[1][2] Degradation of either compound can lead to inaccurate responses.[2]

Q2: I'm observing significant variability in the peak area ratio of the analyte to the internal standard across my calibration standards. Why is this happening?

A2: Variability in the peak area ratio can indicate inconsistent sample processing or matrix effects.

  • Inconsistent Sample Preparation: Ensure uniform handling of all calibration standards, from extraction to reconstitution.

  • Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, affecting the analyte and internal standard differently.[4][5] While SIL internal standards are designed to minimize this, significant matrix effects can still cause issues.[5]

    • Solution: Review your sample extraction procedure to ensure efficient removal of matrix components. You may also need to optimize your chromatographic conditions to separate the analyte and internal standard from interfering matrix components.

  • Internal Standard Purity: Verify the isotopic and chemical purity of your this compound. The presence of unlabeled Entecavir as an impurity can artificially inflate the analyte response.[4]

Q3: The accuracy and precision of my back-calculated concentrations for the calibration standards do not meet the acceptance criteria. What should I do?

A3: Failure to meet accuracy and precision criteria, as outlined by regulatory bodies like the FDA, is a common issue.

  • Review Acceptance Criteria: First, ensure you are applying the correct acceptance criteria. For bioanalytical methods, the back-calculated concentrations of at least 75% of your non-zero calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ).[6][7][8][9][10]

  • Check for Outliers: A single erroneous standard can skew the entire curve. Investigate any standards that fall outside the acceptance limits. If a clear reason for the error can be identified (e.g., a pipetting error), it may be acceptable to exclude that point and re-process the curve, provided a minimum of six standards remain.[7]

  • Re-evaluate Linearity and Variability: The root cause of poor accuracy and precision often lies in the issues discussed in Q1 and Q2. Address any non-linearity or high variability first.

Q4: The retention time of the SIL internal standard is slightly different from the native Entecavir. Is this a problem?

A4: A slight shift in retention time between a stable isotope-labeled internal standard and the native analyte can sometimes occur, particularly with deuterium-labeled compounds.[11][12][13] While this compound uses carbon-13 and nitrogen-15, which are less prone to this effect than deuterium, it is still important to monitor. A significant shift could lead to differential ion suppression, where the analyte and internal standard experience different matrix effects, compromising the accuracy of the assay.[5]

  • Solution: Ensure that the peak shapes for both the analyte and the internal standard are symmetrical and that the retention time difference is minimal and consistent across all runs. If the shift is significant and inconsistent, further investigation into the chromatographic conditions is warranted.

Quantitative Data Summary

The following table summarizes the generally accepted performance criteria for calibration curves in bioanalytical method validation, based on FDA guidelines.[6][7][8]

ParameterLevelAcceptance Criteria
Linearity (Coefficient of Determination) N/Ar² ≥ 0.99
Accuracy (Back-calculated Concentration) LLOQWithin ±20% of nominal value
Other StandardsWithin ±15% of nominal value
Precision (Coefficient of Variation) LLOQ≤ 20%
Other Standards≤ 15%
Number of Standards N/AMinimum of 6 non-zero standards

Experimental Protocol: Preparation of Calibration Curve Standards

This protocol outlines a typical procedure for preparing calibration curve standards in a biological matrix (e.g., human plasma) for an LC-MS/MS assay of Entecavir using this compound as the internal standard.

  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of Entecavir and this compound.

    • Dissolve each compound in an appropriate solvent (e.g., methanol) to prepare individual stock solutions of a high concentration (e.g., 1 mg/mL). Store these solutions under appropriate conditions (e.g., -20°C).

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of working standard solutions of Entecavir by serial dilution with a suitable solvent (e.g., 50:50 methanol:water). These will be used to spike the biological matrix.

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

  • Preparation of Calibration Standards in Matrix:

    • Aliquot a known volume of the biological matrix (e.g., 100 µL of human plasma) into a series of microcentrifuge tubes.

    • Spike a small volume of each Entecavir working standard solution into the corresponding matrix aliquots to create a series of calibration standards with a range of concentrations covering the expected in-study sample concentrations. Include a blank sample (matrix only) and a zero sample (matrix spiked with internal standard only).

    • Vortex each tube gently to ensure homogeneity.

  • Sample Extraction:

    • To each tube (including blanks, standards, and unknown samples), add a fixed volume of the internal standard working solution.

    • Add a protein precipitation agent (e.g., acetonitrile) to each tube.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge the tubes at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean set of tubes or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Acquire data using appropriate mass transitions for Entecavir and this compound.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Apply the most appropriate regression model and weighting to fit the data.

    • Use the resulting calibration curve to determine the concentrations of Entecavir in the unknown samples.

Visualizations

Calibration_Curve_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_processing Data Processing Stock Prepare Analyte & IS Stock Solutions Working Prepare Working Standard Solutions Stock->Working Spike Spike Matrix with Working Standards Working->Spike Add_IS Add Internal Standard Spike->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Evaporate Evaporate Supernatant Precipitate->Evaporate Reconstitute Reconstitute Extract Evaporate->Reconstitute Inject Inject on LC-MS/MS Reconstitute->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Plot Plot Calibration Curve Ratio->Plot Quantify Quantify Unknowns Plot->Quantify

Caption: Workflow for preparing and analyzing a calibration curve.

Troubleshooting_Flowchart Start Calibration Curve Fails Acceptance Criteria CheckLinearity Is the curve linear (r² ≥ 0.99)? Start->CheckLinearity CheckAccuracy Are back-calculated concentrations accurate? CheckLinearity->CheckAccuracy Yes NonLinear Address Non-Linearity CheckLinearity->NonLinear No CheckPrecision Is the precision (%CV) acceptable? CheckAccuracy->CheckPrecision Yes PoorAccuracy Address Inaccuracy/ Imprecision CheckAccuracy->PoorAccuracy No CheckPrecision->PoorAccuracy No End Calibration Curve Passes CheckPrecision->End Yes CheckSaturation Check for Detector Saturation NonLinear->CheckSaturation CheckStandards Verify Standard Preparation NonLinear->CheckStandards CheckRegression Evaluate Regression Model NonLinear->CheckRegression CheckSaturation->CheckLinearity CheckStandards->CheckLinearity CheckRegression->CheckLinearity CheckMatrix Investigate Matrix Effects PoorAccuracy->CheckMatrix CheckIS Verify IS Purity and Addition PoorAccuracy->CheckIS CheckOutliers Identify and Address Outlier Points PoorAccuracy->CheckOutliers CheckMatrix->CheckAccuracy CheckIS->CheckAccuracy CheckOutliers->CheckAccuracy

References

dealing with cross-contamination of labeled and unlabeled entecavir

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Entecavir (B133710) Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and analyzing labeled and unlabeled entecavir, with a specific focus on preventing and addressing cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contamination in the context of entecavir analysis?

A1: Isotopic cross-contamination refers to the presence of an unlabeled entecavir ("light") in a sample of isotopically labeled entecavir ("heavy"), or vice versa.[1] Isotopically labeled entecavir is often used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2] Cross-contamination can lead to inaccurate quantification of the analyte.[1]

Q2: How can I detect cross-contamination between labeled and unlabeled entecavir?

A2: Cross-contamination is typically detected using a high-resolution mass spectrometer. By analyzing a high-concentration solution of the isotopically labeled entecavir standard, you can look for a signal at the mass-to-charge ratio (m/z) of the unlabeled form.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for this purpose.[3][4]

Q3: What are the common causes of cross-contamination?

A3: The primary causes include:

  • Incomplete Labeling during Synthesis: The process of incorporating stable isotopes (like ¹³C or ¹⁵N) may not be 100% efficient, leaving some of the standard unlabeled.[1]

  • Contamination during Manufacturing: The unlabeled version may be introduced during the synthesis or purification of the labeled standard.[1]

  • Laboratory Handling: Improper handling of standards, such as using the same pipette tip for both labeled and unlabeled solutions, can lead to cross-contamination.[5][6] Carryover from the LC-MS system itself is another potential source.[7][8]

Q4: What are acceptable limits for isotopic cross-contamination in an internal standard?

A4: Ideally, the level of unlabeled analyte in the isotopically labeled internal standard should be minimal. While specific limits for entecavir are not defined in the provided results, a general guideline for internal standards is that the unlabeled portion should be less than 2% to avoid complex correction calculations.[9]

Q5: How can I prevent cross-contamination in the laboratory?

A5: To prevent cross-contamination, it is crucial to adhere to strict laboratory protocols. This includes:

  • Designated Workspaces and Equipment: Use separate and clearly labeled equipment (pipettes, vials, etc.) for labeled and unlabeled standards.[5][10][11]

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, such as gloves and lab coats, and change them between handling different standards.[6][12]

  • Robust Cleaning Procedures: Regularly clean and disinfect workspaces and equipment.[5][12]

  • Careful Sample Handling: Avoid touching surfaces that may be contaminated. Use fresh pipette tips for every transfer.[5][6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: My LC-MS/MS analysis of a blank sample spiked with the labeled entecavir internal standard shows a peak for unlabeled entecavir.

  • Possible Cause 1: Contaminated Internal Standard. The isotopically labeled internal standard may be contaminated with the unlabeled form.[1]

    • Troubleshooting Step: Prepare and analyze a high-concentration solution of the labeled standard alone. If a peak for the unlabeled entecavir is present, the standard is contaminated. Contact the supplier for a certificate of analysis or a new batch.[1]

  • Possible Cause 2: System Carryover. Residual unlabeled entecavir from a previous injection may be present in the LC-MS system.[7][13]

    • Troubleshooting Step: Inject a sequence of blank samples after a high-concentration unlabeled entecavir standard. If the peak for the unlabeled entecavir appears in the blanks and decreases with subsequent injections, this indicates carryover. To resolve this, flush the injection system and column with appropriate solvents.[8][14]

Issue 2: The calibration curve for my entecavir assay is non-linear, especially at higher concentrations.

  • Possible Cause: Isotopic Overlap. At high concentrations of unlabeled entecavir, the natural isotopic distribution of the molecule (the M+n peaks) can contribute to the signal of the labeled internal standard, leading to a non-linear response.[1][15]

    • Troubleshooting Step: Use your mass spectrometry software to model the theoretical isotopic distribution of unlabeled entecavir at a high concentration. If there is significant overlap with the m/z of the labeled internal standard, you may need to use a non-linear calibration model for more accurate quantification.[15]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated analytical methods for entecavir.

Table 1: LC-MS/MS Method Parameters for Entecavir Quantification

ParameterMethod 1[4]Method 2[16]Method 3[3]
Internal Standard LamivudineNot specifiedLamivudine
Linearity Range 50.0-20000.0 pg/mL10-10,000 pg/mLNot specified
LLOQ 50.0 pg/mL10 pg/mLNot specified
Intra-day Precision (%CV) 1.2-4.2<15%≤3%
Inter-day Precision (%CV) Not specifiedNot specifiedNot specified
Accuracy Not specified±20%Not specified

Table 2: HPLC Method Parameters for Entecavir Quantification

ParameterMethod 1[17]Method 2[18]Method 3[19]
Linearity Range 5-25 µg/mL0.0097-10 µg/mL5-25 µg/ml
LOD Not specifiedNot specifiedNot specified
LOQ Not specifiedNot specifiedNot specified
Accuracy (% Recovery) Not specified97-99%Not specified
Precision (%CV) Not specified< 3%Not specified

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Quantification of Entecavir in Human Plasma

This protocol is a generalized procedure based on common practices described in the literature.[3][4]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an appropriate amount of isotopically labeled entecavir as an internal standard.

    • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., XBridge C18, 4.6 x 50 mm, 5 µm) is commonly used.[3]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10 mM ammonium (B1175870) hydrogen carbonate or water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).[3][4]

    • Flow Rate: A flow rate of 0.3-0.6 mL/min is often employed.[3][4]

    • Injection Volume: Typically 10 µL.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Entecavir: m/z 278.1 → 152.1[4]

      • Lamivudine (as IS): m/z 230.2 → 112.0[4]

Protocol 2: General Procedure for Preventing Cross-Contamination

This protocol outlines best practices to minimize the risk of cross-contamination in the laboratory.[5][6][10][12]

  • Segregation:

    • Designate separate areas for handling high-concentration standards and low-concentration samples.[10]

    • Use dedicated and clearly labeled pipettes, tubes, and other consumables for labeled and unlabeled entecavir.[11]

  • Personal Protective Equipment (PPE):

    • Wear a clean lab coat and gloves at all times.

    • Change gloves immediately after handling high-concentration standards or if you suspect contamination.[6]

  • Cleaning and Decontamination:

    • Clean work surfaces with an appropriate disinfectant (e.g., 70% ethanol) before and after each experiment.[5]

    • Regularly clean and maintain all laboratory equipment.

  • Sample Handling:

    • Use fresh, sterile pipette tips for each liquid transfer.

    • Avoid touching the inside of sample tubes or caps.

    • When preparing solutions, add the highest concentration component last to minimize contamination of stock solutions.

Visualizations

Cross_Contamination_Troubleshooting cluster_0 Start: Unexpected Peak for Unlabeled Entecavir in Labeled Standard Sample cluster_1 Investigation cluster_2 Diagnosis cluster_3 Resolution Start Unexpected Peak Detected Check_Standard Analyze High-Concentration Labeled Standard Alone Start->Check_Standard Check_Carryover Inject Blank Sequence After High-Concentration Unlabeled Standard Start->Check_Carryover Standard_Contaminated Peak Present in Labeled Standard Alone? (Standard is Contaminated) Check_Standard->Standard_Contaminated Carryover_Confirmed Peak Decreases in Subsequent Blanks? (System Carryover) Check_Carryover->Carryover_Confirmed Contact_Supplier Contact Supplier for New Standard Standard_Contaminated->Contact_Supplier Yes Clean_System Flush LC-MS System and Column Carryover_Confirmed->Clean_System Yes

Caption: Troubleshooting workflow for identifying the source of unlabeled entecavir contamination.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Add_IS Add Labeled Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for the quantification of entecavir in plasma by LC-MS/MS.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Entecavir using (1R,3S,4R)-ent-Entecavir-13C2,15N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Entecavir (B133710), a potent antiviral drug used in the treatment of Hepatitis B. A special focus is placed on methods utilizing the stable isotope-labeled internal standard (1R,3S,4R)-ent-Entecavir-13C2,15N, offering a benchmark for accuracy and reliability in bioanalytical studies. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Entecavir and the Role of Isotope-Labeled Internal Standards

Entecavir is a guanosine (B1672433) analogue that acts as a reverse transcriptase inhibitor, effectively suppressing the replication of the Hepatitis B virus (HBV)[1]. Accurate quantification of Entecavir in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies[2]. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based assays. This is because it shares near-identical physicochemical properties with the analyte, ensuring that any variations during sample preparation and analysis are accounted for, thus providing the highest degree of accuracy and precision[3].

Comparative Analysis of Analytical Methods

The most common methods for Entecavir quantification are Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The following tables summarize the performance characteristics of these methods based on published validation data.

Table 1: Performance Characteristics of LC-MS/MS Methods for Entecavir Quantification

ParameterMethod 1 (LC-MS/MS with Internal Standard)Method 2 (LC-MS/MS with Internal Standard)Method 3 (LC-MS/MS with Protein Precipitation)
Internal Standard Lamivudine[4]Not specified[5]Not specified, though implied[1]
Matrix Human Plasma[4]Rat Plasma[5]Human Plasma[1]
Linearity Range 50.0 - 20,000.0 pg/mL[4]0.01 - 9 µg/mL[5]Not explicitly stated, LLOQ is 40 pg/mL[1]
LLOQ 50.0 pg/mL[4]0.01 µg/mL (10 ng/mL)[5]40 pg/mL[1]
Intra-day Precision (%RSD) 1.2 - 4.2%[4]Not explicitly stated<15%[1]
Inter-day Precision (%RSD) 1.2 - 4.2%[4]Not explicitly stated<15%[1]
Accuracy Within ±20%[1]Not explicitly statedWithin ±20% of nominal values[1]
Recovery Not explicitly stated95.0% - 97.8% (Matrix Effect)[5]Within ±20%[1]

Table 2: Performance Characteristics of HPLC Methods for Entecavir Quantification

ParameterMethod 4 (RP-HPLC with UV)Method 5 (RP-HPLC with UV)
Internal Standard Etoposide[6]None specified[7]
Matrix Spiked Plasma, Tablet Dosage Form[6]Tablet Dosage Form[7]
Linearity Range Not explicitly stated, highly sensitive up to 0.0097 µg/mL[6]0.5 - 200 µg/mL[7]
LOD 0.0097 µg/mL[6]0.39 µg/mL[7]
LOQ 0.039 µg/mL[6]0.5 µg/mL[7]
Accuracy 97 - 99%[6]101.19%[7]
Precision (%CV) < 3%[6]Not explicitly stated

As evidenced by the data, LC-MS/MS methods generally offer significantly lower limits of quantification (LLOQ), making them more suitable for bioanalytical studies where drug concentrations can be very low. The use of a stable isotope-labeled internal standard like this compound is highly recommended for such sensitive analyses to ensure the highest data quality.

Experimental Protocols

Below are detailed methodologies for key experiments involved in the validation of an analytical method for Entecavir.

Protocol 1: LC-MS/MS Bioanalytical Method for Entecavir in Human Plasma

This protocol is based on a high-sensitivity method utilizing protein precipitation for sample preparation[1].

1. Preparation of Stock and Working Solutions:

  • Prepare a standard stock solution of Entecavir at a concentration of 1 mg/mL in methanol[5].

  • Prepare a stock solution of the internal standard, this compound, in a similar manner.

  • Generate a series of standard working solutions by diluting the stock solution with methanol (B129727) to create calibration standards[5].

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same way.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add the internal standard solution.

  • Add three volumes of acetonitrile (B52724) to precipitate the plasma proteins[1].

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

3. Chromatographic and Mass Spectrometric Conditions:

  • LC System: UHPLC system[1].

  • Column: A suitable C18 column[4][8].

  • Mobile Phase: A gradient of mobile phases, such as 20 mM ammonium (B1175870) acetate (B1210297) and acetonitrile[8].

  • Mass Spectrometer: A triple quadrupole mass spectrometer with a heated electrospray ionization (ESI) source[1].

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for Entecavir (e.g., m/z 278.1 → 152.1) and the internal standard would be monitored[4].

4. Method Validation:

  • Specificity and Selectivity: Analyze blank plasma samples to ensure no interference at the retention times of Entecavir and the internal standard[5].

  • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Accuracy and Precision: Analyze the QC samples in replicate on the same day (intra-day) and on different days (inter-day) to determine the accuracy and precision of the method[1][4].

  • Recovery and Matrix Effect: Evaluate the extraction recovery and the effect of the biological matrix on the ionization of the analyte and internal standard[1][5].

Protocol 2: HPLC-UV Method for Entecavir in Tablet Dosage Form

This protocol is adapted from methods developed for the quantification of Entecavir in pharmaceutical formulations[6][7].

1. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 80:20 v/v), filtered and degassed[6].

  • Standard Solution: Accurately weigh and dissolve Entecavir reference standard in the mobile phase to a known concentration.

  • Sample Solution: Weigh and crush several tablets to obtain a fine powder. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate, and filter.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm)[6].

  • Flow Rate: 1.0 mL/min[6].

  • Detection Wavelength: 218 nm or 254 nm[6][7].

  • Internal Standard: Etoposide can be used as an internal standard[6].

3. Method Validation:

  • System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (e.g., consistent retention times and peak areas).

  • Linearity: Prepare a series of dilutions from the standard stock solution and inject them to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of Entecavir standard into a placebo mixture.

  • Precision: Analyze multiple preparations of the sample solution to assess the repeatability of the method.

Visualizations

The following diagrams illustrate the workflow for the validation of the analytical method and a comparison of the different analytical approaches.

ValidationWorkflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters Stock Stock Solutions (Entecavir & IS) Working Working Standards & QC Samples Stock->Working Spike Spike IS into Plasma Sample Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Data Acquisition LCMS->Data Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LLOQ LLOQ Data->LLOQ Recovery Recovery Data->Recovery Matrix Matrix Effect Data->Matrix

Caption: Workflow for the validation of a bioanalytical method for Entecavir.

MethodComparison cluster_lcms LC-MS/MS with Isotope-Labeled IS cluster_hplc HPLC-UV HighSensitivity High Sensitivity (pg/mL LLOQ) HighSpecificity High Specificity (MRM) HighAccuracy High Accuracy & Precision (IS) MatrixCorrection Corrects for Matrix Effects LowerSensitivity Lower Sensitivity (µg/mL LOQ) LowerSpecificity Lower Specificity CostEffective Cost-Effective Simple Simpler Instrumentation Analyte Entecavir Quantification Analyte->HighSensitivity Analyte->HighSpecificity Analyte->HighAccuracy Analyte->MatrixCorrection Analyte->LowerSensitivity Analyte->LowerSpecificity Analyte->CostEffective Analyte->Simple

Caption: Comparison of LC-MS/MS and HPLC-UV for Entecavir analysis.

References

A Head-to-Head Comparison: (1R,3S,4R)-ent-Entecavir-13C2,15N vs. Deuterated Entecavir as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of entecavir (B133710) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance in liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides an objective comparison between two stable isotope-labeled internal standards for entecavir: (1R,3S,4R)-ent-Entecavir-13C2,15N and deuterated entecavir.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they share nearly identical physicochemical properties with the analyte of interest. This allows them to effectively compensate for variability during sample preparation, chromatography, and ionization. However, the choice between incorporating heavier isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) versus Deuterium (²H or D) can significantly impact assay robustness and accuracy.

Key Performance Characteristics: A Comparative Analysis

The primary distinction between ¹³C/¹⁵N-labeled and deuterated internal standards lies in their chromatographic behavior and isotopic stability. This compound, with its heavy atoms integrated into the core structure of the molecule, is expected to exhibit nearly identical chromatographic behavior to the unlabeled entecavir. In contrast, deuterated standards can sometimes show a slight shift in retention time, a phenomenon known as the "isotope effect."[1][2] This can be particularly problematic in high-resolution chromatography systems.

Furthermore, the stability of the isotopic label is a crucial consideration. ¹³C and ¹⁵N isotopes are highly stable and not susceptible to exchange with atoms from the sample matrix or solvent.[3] Deuterium atoms, especially if located on exchangeable sites (e.g., -OH, -NH), can be prone to back-exchange with hydrogen atoms, potentially compromising the accuracy of the assay.[4][5]

Data Presentation: Quantitative Comparison

While direct head-to-head published experimental data for these specific entecavir internal standards is limited, the following table summarizes the expected performance based on well-established principles of stable isotope dilution analysis and data from analogous compounds.

Performance ParameterThis compoundDeuterated EntecavirRationale & Implications
Chromatographic Co-elution with Entecavir ExcellentGood to Fair¹³C/¹⁵N labeling results in negligible changes to the molecule's physicochemical properties, ensuring near-perfect co-elution. Deuteration can alter polarity, sometimes leading to a slight retention time shift.[1][2]
Isotopic Stability HighVariable¹³C and ¹⁵N atoms are integrated into the molecular backbone and are not prone to exchange. Deuterium atoms may be susceptible to back-exchange, depending on their position.[3]
Matrix Effect Compensation SuperiorGoodDue to ideal co-elution, the ¹³C/¹⁵N IS experiences the same matrix effects as the analyte, providing more accurate correction. A chromatographic shift in the deuterated IS can lead to differential ion suppression or enhancement.
Potential for Isotopic Interference LowerHigherThe natural abundance of ¹³C and ¹⁵N results in a lower likelihood of interference from the unlabeled analyte's isotopic cluster.
Accuracy & Precision ExcellentGoodThe superior performance in co-elution and stability generally leads to higher accuracy and precision in quantitative results.
Cost Generally HigherTypically LowerThe synthesis of ¹³C/¹⁵N-labeled compounds is often more complex and costly than deuteration.[6]

Experimental Protocols

To illustrate how these internal standards would be evaluated, a detailed methodology for a key experiment—the determination of recovery and matrix effect—is provided below. This protocol is a representative example based on common practices in bioanalytical method validation.

Objective: To assess the extraction recovery and matrix effect of this compound and deuterated entecavir in human plasma.

Materials:

  • Entecavir certified reference standard

  • This compound

  • Deuterated entecavir

  • Control human plasma (K2EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of entecavir, this compound, and deuterated entecavir in methanol (1 mg/mL).

    • Prepare working solutions by diluting the stock solutions with a 50:50 mixture of methanol and water.

  • Sample Preparation for Recovery Assessment:

    • Set A (Pre-extraction spike): Spike blank human plasma with entecavir and the respective internal standard at a known concentration. Extract the samples using a validated solid-phase extraction (SPE) method.

    • Set B (Post-extraction spike): Extract blank human plasma using the same SPE method. Spike the extracted blank plasma with entecavir and the respective internal standard at the same concentration as Set A.

  • Sample Preparation for Matrix Effect Assessment:

    • Set B (from recovery assessment): Represents the matrix effect sample.

    • Set C (Neat solution): Prepare a solution of entecavir and the respective internal standard in the mobile phase at the same concentration as Set A and B.

  • LC-MS/MS Analysis:

    • Inject equal volumes of the final extracts from all three sets into the LC-MS/MS system.

    • Analyze the samples using a validated chromatographic method.

  • Calculations:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) x 100

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Sample Preparation Workflow plasma Human Plasma Sample spike Spike with Internal Standard (this compound or Deuterated Entecavir) plasma->spike protein_precipitation Protein Precipitation (e.g., with Acetonitrile) spike->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis

A typical bioanalytical sample preparation workflow.

G cluster_1 Chromatographic Elution Profile entecavir Entecavir entecavir_c13n15 This compound entecavir->entecavir_c13n15 Co-elution deuterated_entecavir Deuterated Entecavir entecavir->deuterated_entecavir Potential Shift

References

inter-laboratory comparison of entecavir quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of entecavir (B133710)—a potent antiviral agent against the Hepatitis B virus (HBV)—is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide provides a comparative overview of various analytical methods used for entecavir quantification, supported by experimental data from published studies.

Quantitative Method Performance

The selection of an appropriate quantification method depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of commonly employed methods for entecavir analysis.

MethodMatrixLinearity RangeAccuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ)Reference
LC-MS/MS Human Plasma50.0 - 20,000.0 pg/mLNot explicitly statedIntra-day: 1.2-4.2, Inter-day: 4.4-4.550.0 pg/mL[1]
UPLC-MS/MS Human PlasmaNot explicitly statedWithin FDA guidelinesIntra-day and Inter-day: Within FDA guidelinesNot explicitly stated[2]
RP-HPLC Bulk and Tablet5 - 25 µg/mL98.79 - 99.91 (as % purity)Not explicitly statedNot explicitly stated[3]
RP-HPLC Spiked Plasma0.0097 - (upper limit not stated) µg/mL97 - 99< 30.0097 µg/mL[4]
UV-Spectrophotometry Bulk and Pharmaceutical Dosage Form3 - 18 µg/mL99.53 - 100.41< 23.81 µg/mL[5]

Experimental Workflows and Methodologies

The successful implementation of any analytical method relies on a well-defined experimental protocol. Below are diagrams and detailed descriptions of the workflows for the primary quantification techniques.

Entecavir Quantification Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) or Pharmaceutical Formulation Extraction Extraction (e.g., SPE, Protein Precipitation) Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Chromatography Chromatographic Separation (e.g., HPLC, UPLC) Derivatization->Chromatography Detection Detection (e.g., MS/MS, UV) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Result (Entecavir Concentration) Quantification->Result

Caption: General workflow for entecavir quantification.

Detailed Experimental Protocols

1. LC-MS/MS Method for Entecavir in Human Plasma [1]

  • Sample Preparation: Solid Phase Extraction (SPE) was employed to extract entecavir and the internal standard (lamivudine) from the plasma matrix.

  • Chromatographic Separation: A XBridge-C18 column (4.6 mm × 50 mm, 5-μm) was used with an isocratic mobile phase of 10 mM ammonium (B1175870) hydrogen carbonate (pH 10.5) and methanol (B129727) (85:15 v/v) at a flow rate of 0.3 mL/min.

  • Detection: Mass spectrometric detection was performed using an electrospray ionization (ESI) source in the positive ion mode with multiple reaction monitoring (MRM). The transitions monitored were m/z 278.1→152.1 for entecavir and m/z 230.2→112.0 for the internal standard.

2. RP-HPLC Method for Entecavir in Spiked Plasma [4]

  • Sample Preparation: The plasma sample (0.5 mL) was deproteinized by adding 5 µL of 5% trichloroacetic acid (TCA) and centrifuging at 4000 rpm for 5 minutes. The supernatant was then injected into the HPLC system.

  • Chromatographic Separation: A C18 ODS Hypersil column (150 × 4.6 mm, 5 µm) was used. The mobile phase consisted of acetonitrile (B52724) and 10 mM phosphate (B84403) buffer (80:20) at a flow rate of 1.0 mL/min.

  • Detection: The eluate was monitored at a wavelength of 218 nm using a UV detector. Etoposide was used as the internal standard.

3. UPLC-MS/MS for Simultaneous Quantification of Multiple Anti-HBV Drugs [2]

  • Sample Preparation: Proteins were precipitated from plasma samples using acetonitrile with 0.1% formic acid. After precipitation, the samples were dried and reconstituted in water before injection.

  • Chromatographic Separation: An Acquity UPLC HSS T3 column (1.8 μm, 2.1 × 150 mm) was used with a gradient of water and acetonitrile, both containing 0.05% formic acid.

  • Detection: Tandem mass spectrometry was used for detection, with specific transitions monitored for each analyte.

Entecavir's Mechanism of Action: Inhibition of HBV DNA Polymerase

Entecavir is a guanosine (B1672433) nucleoside analogue that, in its active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate. This competition leads to the inhibition of all three functions of the hepatitis B virus (HBV) DNA polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.

cluster_viral_replication HBV Replication Cycle Entecavir Entecavir (Prodrug) Entecavir_TP Entecavir Triphosphate (Active Form) Entecavir->Entecavir_TP Intracellular Phosphorylation HBV_Polymerase HBV DNA Polymerase Entecavir_TP->HBV_Polymerase Competitive Inhibition Base_Priming Base Priming Entecavir_TP->Base_Priming Inhibits Reverse_Transcription Reverse Transcription (Negative Strand Synthesis) Entecavir_TP->Reverse_Transcription Inhibits DNA_Synthesis DNA Synthesis (Positive Strand Synthesis) Entecavir_TP->DNA_Synthesis Inhibits HBV_Polymerase->Base_Priming HBV_Polymerase->Reverse_Transcription HBV_Polymerase->DNA_Synthesis

Caption: Entecavir's mechanism of action on HBV replication.

Concluding Remarks

The choice of an analytical method for entecavir quantification is a critical decision in research and development. LC-MS/MS and UPLC-MS/MS methods offer high sensitivity and specificity, making them ideal for pharmacokinetic studies in biological matrices where drug concentrations are low.[1][2] RP-HPLC methods, while generally less sensitive, are robust and cost-effective for the analysis of bulk drug and pharmaceutical formulations.[3][4] UV-Spectrophotometry provides a simple and economical option for routine quality control of dosage forms.[5] The detailed methodologies and comparative data presented in this guide aim to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

Enhancing Bioanalytical Accuracy: A Comparative Guide to Entecavir Quantification Using (1R,3S,4R)-ent-Entecavir-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of antiviral agents like entecavir (B133710) is paramount for pharmacokinetic, bioequivalence, and clinical monitoring studies. The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard in quantitative mass spectrometry for its ability to mitigate matrix effects and improve method robustness. This guide provides a comparative overview of the analytical performance of methods for entecavir quantification, highlighting the expected advantages of using (1R,3S,4R)-ent-Entecavir-13C2,15N and comparing them with established methods that utilize alternative internal standards or approaches.

While specific peer-reviewed studies detailing the validation of an analytical method using this compound were not publicly available at the time of this review, the principles of its application are well-established. This guide will, therefore, present data from validated LC-MS/MS methods for entecavir that employ either a structural analog as an internal standard or a simplified protein precipitation method without an isotopically labeled standard. These will serve as a benchmark against which the anticipated performance of a method using this compound can be compared.

Performance Comparison of Entecavir Quantification Methods

The following tables summarize the performance characteristics of different analytical methods for the quantification of entecavir in human plasma. The use of a stable isotope-labeled internal standard like this compound is expected to provide the highest degree of accuracy and precision by compensating for variability in sample preparation and instrument response.

Table 1: Method Performance Using a Structural Analog Internal Standard (Lamivudine) [1]

ParameterPerformance
Linearity Range 50.0 - 20,000.0 pg/mL
Correlation Coefficient (r) ≥ 0.9983
Intra-day Precision (% CV) 1.2 - 4.2%
Inter-day Precision (% CV) Not explicitly stated, but within acceptable limits
Accuracy Within acceptable range (details not specified)
Lower Limit of Quantification (LLOQ) 50.0 pg/mL
Internal Standard Lamivudine

Table 2: Method Performance Using Protein Precipitation (No Stable Isotope IS) [2]

ParameterPerformance
Linearity Range Not explicitly stated
Correlation Coefficient (r) Not explicitly stated
Intra-day Precision (% RSD) Within ±20% for LLOQ, <15% for QC samples
Inter-day Precision (% RSD) Within ±20% for LLOQ, <15% for QC samples
Accuracy (% Bias) Within ±20% for LLOQ, <15% for QC samples
Lower Limit of Quantification (LLOQ) 40 pg/mL in plasma (10 pg/mL in injected solution)
Internal Standard Not specified

The Gold Standard: Advantages of this compound

This compound is an ideal internal standard for the quantification of entecavir.[3] As a stable isotope-labeled analog, it shares the same physicochemical properties as entecavir, meaning it behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and identical behavior allow it to accurately correct for any variations that may occur during the analytical process, including:

  • Matrix Effects: Variations in ionization efficiency due to co-eluting compounds from the biological matrix.

  • Sample Preparation Variability: Inconsistencies in recovery during extraction steps.

  • Instrumental Fluctuations: Changes in detector response over time.

By providing a reliable reference, the use of this compound is anticipated to yield superior accuracy and precision compared to methods that use structural analogs (which may have different extraction recoveries and ionization efficiencies) or those that do not use an appropriate internal standard.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: LC-ESI-MS/MS with Lamivudine as Internal Standard[1]
  • Sample Preparation: Solid-phase extraction (SPE) was used to extract entecavir and the internal standard (lamivudine) from human plasma.

  • Chromatographic Separation:

    • Column: XBridge-C18, 4.6 mm × 50 mm, 5-μm

    • Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) hydrogen carbonate (pH 10.5) and methanol (B129727) (85:15 v/v).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM).

    • Transitions:

      • Entecavir: m/z 278.1 → 152.1

      • Lamivudine (IS): m/z 230.2 → 112.0

Method 2: High-Sensitivity LC-MS/MS with Protein Precipitation[2]
  • Sample Preparation: Protein precipitation was performed by adding cooled acetonitrile (B52724)/methanol (1:1 v/v) to the plasma samples, followed by vortexing and centrifugation. The supernatant was then filtered and injected into the LC-MS/MS system.

  • Chromatographic Separation:

    • System: Shimadzu LCMS-8060 triple quadrupole coupled with Nexera X2 UHPLC.

    • Column: Kinetex 2.6u Phenyl-Hexyl 100A (150 mmL x 2.10 mm I.D.).

    • Mobile Phase: A gradient of 5mM Ammonium Formate + 0.01% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Heated electrospray ionization (ESI).

    • Detection: Specific MRM transitions were used for quantification.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add IS Add Internal Standard (this compound or alternative) Plasma Sample->Add IS Protein Precipitation / SPE Protein Precipitation or Solid-Phase Extraction Add IS->Protein Precipitation / SPE Extract Extract Protein Precipitation / SPE->Extract Inject Inject Extract->Inject Chromatographic Separation UPLC/HPLC Separation Inject->Chromatographic Separation Mass Spectrometry Tandem Mass Spectrometry (MRM Mode) Chromatographic Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Concentration Calculation Calculate Concentration (Analyte/IS Ratio) Peak Integration->Concentration Calculation Final Result Final Result Concentration Calculation->Final Result

References

A Comparative Guide to Entecavir Assay: Linearity and Range Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Entecavir (B133710), the selection of an appropriate assay is paramount to ensure accurate and reliable results. This guide provides a comparative analysis of different analytical methods for Entecavir, with a focus on the critical performance characteristics of linearity and range. The data presented is supported by published experimental findings.

Comparison of Linearity and Range for Entecavir Assays

The following table summarizes the linearity and range of various validated analytical methods for the determination of Entecavir. This includes methods employing a labeled internal standard, which is crucial for correcting variations in sample processing and instrument response, thereby enhancing accuracy and precision.

MethodDetectionInternal StandardLinearity RangeCorrelation Coefficient (r²)Reference
LC-MS/MSMS/MSLamivudine (LM)50.0 - 20,000.0 pg/mL≥ 0.9983[1]
LC-MS/MSMS/MSLobucavir5 - 25,000 pg/mL (5000-fold range)Not explicitly stated, but validated[2]
LC-MS/MSMS/MSExternal Standard10 - 10,000 pg/mL> 0.999[3]
RP-HPLCUV (253 nm)Not specified0.5 - 200 µg/mL0.9998[4][5]
RP-HPLCUVNot specified30 - 70 µg/mL0.992[6]
RP-HPLCUV (254 nm)Not specified5 - 25 µg/mL0.9989[7]
SpectrophotometryUV (253 nm)None2.5 - 40 µg/mL0.999[8]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical assays. Below are outlines of the experimental protocols for the primary methods discussed.

LC-MS/MS Method with Labeled Internal Standard

This method is highly sensitive and specific, making it suitable for bioanalytical applications where low concentrations of Entecavir are expected.

Sample Preparation:

  • Plasma samples are subjected to protein precipitation, often using a cooled mixture of acetonitrile (B52724) and methanol (B129727) (1:1 v/v).[3]

  • Alternatively, solid-phase extraction (SPE) can be employed to extract Entecavir and the internal standard from the biological matrix.[1][2]

  • The mixture is vortexed and centrifuged at high speed.[3]

  • The resulting supernatant is collected, filtered, and then injected into the LC-MS/MS system.[3]

Chromatographic Conditions:

  • Column: A C18 column is commonly used for separation (e.g., XBridge-C18, 4.6 mm × 50 mm, 5-μm).[1]

  • Mobile Phase: An isocratic mobile phase, such as a mixture of 10 mM ammonium (B1175870) hydrogen carbonate (pH 10.5) and methanol (85:15 v/v), is pumped at a constant flow rate.[1]

  • Injection Volume: Typically a small volume, such as 1 µL, is injected.[3]

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive mode is frequently used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both Entecavir and the labeled internal standard. For example, Entecavir can be detected at m/z 278.1→152.1.[1]

RP-HPLC Method with UV Detection

This method is robust and widely used for the analysis of Entecavir in pharmaceutical dosage forms.

Sample Preparation:

  • For tablet formulations, a specified number of tablets are crushed to a fine powder.

  • A portion of the powder equivalent to a known amount of Entecavir is accurately weighed and dissolved in a suitable solvent, often the mobile phase.

  • The solution is sonicated to ensure complete dissolution and then diluted to the desired concentration within the linear range.

Chromatographic Conditions:

  • Column: A C18 column (e.g., Gemini C18, 150 x 4.6 mm) is typically used.[4][5]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as potassium phosphate (B84403) buffer) is used. The composition can vary, for instance, acetonitrile-water (95:5, v/v) mixed with 0.01 M potassium phosphate buffer (pH 4) in a 9:91 ratio.[4][5]

  • Flow Rate: A constant flow rate, commonly 1.0 mL/min, is maintained.[4][5][7]

  • Detection: A photodiode array (PDA) or UV detector is used, with the wavelength set to the maximum absorbance of Entecavir, typically around 253 nm or 254 nm.[4][5][7]

Workflow for Linearity and Range Determination

The following diagram illustrates the typical workflow for establishing the linearity and range of an Entecavir assay.

G stock Prepare Stock Solution of Entecavir & Labeled Standard serial Perform Serial Dilutions to Create Calibration Curve Standards (at least 5 levels) stock->serial spike Spike Blank Matrix with Calibration Standards & QCs serial->spike qc Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) extract Process Samples (e.g., Protein Precipitation or SPE) spike->extract inject Inject Processed Samples into LC-MS/MS or HPLC System extract->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas of Entecavir and Internal Standard acquire->integrate ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integrate->ratio plot Plot Peak Area Ratio vs. Nominal Concentration ratio->plot regress Perform Linear Regression Analysis plot->regress evaluate Evaluate Linearity (r²) and Define Assay Range (LLOQ to ULOQ) regress->evaluate

Caption: Workflow for establishing the linearity and range of an Entecavir assay.

References

limit of detection and quantification for entecavir with (1R,3S,4R)-ent-Entecavir-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the limit of detection and quantification of entecavir (B133710), with a focus on methods utilizing the isotopically labeled internal standard (1R,3S,4R)-ent-Entecavir-13C2,15N.

This guide provides a comparative overview of various analytical methods for the quantification of entecavir, a potent antiviral drug used in the treatment of Hepatitis B. A special emphasis is placed on a highly sensitive and specific UPLC-MS/MS method that employs this compound as an internal standard. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for entecavir quantification is critical and depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the performance characteristics of a UPLC-MS/MS method using an isotope-labeled internal standard compared to other alternative methods.

Analytical MethodInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
UPLC-MS/MS Entecavir-13C2,15N Not Reported0.1 ng/mL Human Plasma
LC-MS/MSNot SpecifiedNot Reported40 pg/mLHuman Plasma[1]
LC-ESI-MS/MSLamivudineNot Reported50 pg/mLHuman Plasma[2][3][4]
UPLC-MS/MS5'-amino-5'-deoxy-thymidineNot ReportedNot SpecifiedHuman Plasma[5]
HPLC-UVNot Specified0.357 µg/mL1.125 µg/mLBulk and Tablet Formulation[2]
Derivative FTIR SpectroscopyNot Applicable3.29 µg/mg9.96 µg/mgPure and Pharmaceutical Dosage Forms[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the featured UPLC-MS/MS method and a representative alternative.

Featured Method: UPLC-MS/MS with Entecavir-13C2,15N

This method stands out for its high sensitivity and specificity, making it ideal for pharmacokinetic and bioequivalence studies where low concentrations of entecavir in biological fluids are expected.

1. Sample Pretreatment:

  • To 100 µL of human plasma, add the internal standard, Entecavir-13C2,15N.

  • Perform protein precipitation by adding methanol (B129727).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.[7]

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[7]

  • Mobile Phase: Isocratic elution with a suitable mobile phase (details to be optimized based on system suitability).

  • Flow Rate: As appropriate for the column and system.

  • Column Temperature: Controlled, typically around 40°C.

  • Injection Volume: 1-10 µL.

3. Mass Spectrometric Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)[7]

  • MRM Transitions:

    • Entecavir: To be determined by direct infusion and optimization.

    • Entecavir-13C2,15N: To be determined by direct infusion and optimization.

  • Optimization: Cone voltage and collision energy are optimized for each analyte to achieve maximum sensitivity.

Alternative Method: LC-ESI-MS/MS with Lamivudine

This method provides a viable alternative, though the use of a non-isotopically labeled internal standard might present challenges in compensating for matrix effects as effectively as an isotope-labeled one.

1. Sample Pretreatment:

  • Employ solid-phase extraction (SPE) for the extraction of entecavir and the internal standard, lamivudine, from the biological matrix.[2][3][4]

2. Chromatographic Conditions:

  • Column: XBridge-C18 (4.6 mm × 50 mm, 5-µm)[2][3]

  • Mobile Phase: Isocratic mobile phase composed of 10 mM ammonium (B1175870) hydrogen carbonate (pH 10.5) and methanol (85:15 v/v).[2][3]

  • Flow Rate: 0.3 ml/min.[2][3]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2][3]

  • MRM Transitions:

    • Entecavir: m/z 278.1 → 152.1[2][3]

    • Lamivudine: m/z 230.2 → 112.0[2][3]

Visualizing the Workflow and Analytical Validation

To better illustrate the processes involved in bioanalytical method validation and the experimental workflow, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UPLC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Entecavir-13C2,15N Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection into UPLC Supernatant_Collection->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Experimental workflow for entecavir quantification.

Validation_Parameters cluster_Core Core Criteria cluster_Derived Derived Parameters Bioanalytical_Method_Validation Bioanalytical_Method_Validation Accuracy Accuracy Bioanalytical_Method_Validation->Accuracy Precision Precision Bioanalytical_Method_Validation->Precision Selectivity Selectivity Bioanalytical_Method_Validation->Selectivity Sensitivity Sensitivity Bioanalytical_Method_Validation->Sensitivity Linearity Linearity Bioanalytical_Method_Validation->Linearity Stability Stability Bioanalytical_Method_Validation->Stability LOD Limit of Detection Sensitivity->LOD LOQ Limit of Quantification Sensitivity->LOQ

Caption: Key bioanalytical method validation parameters.

References

comparative analysis of different UPLC-MS/MS methods for entecavir

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to UPLC-MS/MS Methods for the Quantification of Entecavir (B133710)

For researchers, scientists, and drug development professionals engaged in the study of entecavir, a potent antiviral agent against Hepatitis B virus, the selection of a robust and sensitive analytical method is paramount for accurate pharmacokinetic and bioequivalence studies.[1] Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard for quantifying entecavir in biological matrices due to its high selectivity and sensitivity. This guide provides a comparative analysis of different UPLC-MS/MS methods, offering a detailed look at their experimental protocols and performance data to aid in the selection of the most suitable method for specific research needs.

Performance Comparison of Entecavir UPLC-MS/MS Methods

The following table summarizes the key performance parameters of various UPLC-MS/MS methods developed for the quantification of entecavir in human plasma. This allows for a direct comparison of their efficacy and suitability for different analytical requirements.

ParameterMethod 1Method 2Method 3
Sample Preparation Protein Precipitation (PPT)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Linearity Range 10 - 10,000 pg/mL[1]50 - 20,000 pg/mL0.1 - 20 ng/mL[2]
Lower Limit of Quantification (LLOQ) 40 pg/mL in plasma50 pg/mL0.1 ng/mL[2]
Intra-day Precision (%RSD) <15%1.2 - 4.2%Not explicitly stated
Inter-day Precision (%RSD) <15%1.2 - 4.2%Not explicitly stated
Accuracy Within ±20%Not explicitly statedMeets acceptance criteria[2]
Recovery Within ±20%[1]Not explicitly statedNot explicitly stated
Matrix Effect Average of 167.2% (ion amplification)[1]Not observed[2]Not observed[2]
Run Time 10 minutes[1]Not explicitly stated2 minutes[2]
Internal Standard (IS) Not explicitly statedLamivudine[3]Entecavir-13C215N[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key methods cited in this comparison.

Method 1: Protein Precipitation with High Sensitivity

  • Sample Preparation: To a plasma sample, cooled acetonitrile/methanol (1:1 v/v) is added for protein precipitation. The mixture is vortexed and then centrifuged at high speed. The resulting supernatant is collected, filtered, and directly injected into the UPLC-MS/MS system.[1]

  • Chromatography:

    • Column: Kinetex 2.6u Phenyl-Hexyl 100A (150 mm x 2.10 mm)[1]

    • Mobile Phase: A: 5mM Ammonium (B1175870) Formate + 0.01% formic acid in Water; B: 5mM Ammonium Formate + 0.01% formic acid in Methanol[1]

    • Elution: Gradient elution over a 10-minute run time[1]

    • Flow Rate: 0.3 mL/min[1]

    • Column Temperature: 40°C[1]

    • Injection Volume: 1 µL[1]

  • Mass Spectrometry:

    • Instrument: LCMS-8060 triple quadrupole mass spectrometer[1]

    • Ionization: Heated Electrospray Ionization (ESI), Positive mode[1]

    • MRM Transition: Data based on the first MRM transition of entecavir (specific m/z not provided in the snippet)[1]

Method 2: Solid-Phase Extraction with Lamivudine as Internal Standard

  • Sample Preparation: Solid-phase extraction (SPE) is employed to extract entecavir and the internal standard, lamivudine, from the plasma matrix.[3]

  • Chromatography:

    • Column: XBridge-C18 (50 mm x 4.6 mm, 5 µm)[3]

    • Mobile Phase: 10 mM ammonium hydrogen carbonate (pH 10.5):methanol (85:15 v/v)[3]

    • Elution: Isocratic[3]

    • Flow Rate: 0.3 mL/min[3]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive mode[3]

    • MRM Transitions: Entecavir: m/z 278.1 → 152.1; Lamivudine (IS): m/z 230.2 → 112.0[3]

Method 3: Rapid Protein Precipitation with Isotopic Internal Standard

  • Sample Preparation: Protein precipitation is performed on 100 µL of plasma using methanol.[2]

  • Chromatography:

    • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[2]

    • Elution: Simple isocratic elution with a 2-minute run time[2]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive mode[2]

    • Detection: Multiple Reaction Monitoring (MRM) mode[2]

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the UPLC-MS/MS analysis of entecavir, from sample collection to data analysis.

Entecavir_UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Centrifugation Centrifugation / Elution Extraction->Centrifugation Supernatant_Collection Supernatant/Eluate Collection & Evaporation/Reconstitution Centrifugation->Supernatant_Collection Injection Injection into UPLC Supernatant_Collection->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Entecavir Calibration_Curve->Quantification Report Reporting of Results Quantification->Report

Caption: Generalized workflow for UPLC-MS/MS analysis of entecavir.

References

Cross-Validation of Entecavir Assays: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of entecavir (B133710) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This guide provides a comprehensive comparison of various analytical platforms used for entecavir assays, supported by experimental data from published studies.

The choice of an analytical platform for entecavir quantification is a critical decision in the drug development pipeline, influencing the reliability and efficiency of clinical and preclinical studies. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and spectrophotometry have also been developed and validated.

This guide outlines the performance characteristics of these methods, providing a framework for selecting the most appropriate platform based on the specific requirements of a study, such as sensitivity, throughput, and cost.

Comparative Performance of Analytical Platforms

The following table summarizes the quantitative performance data for various entecavir assays across different analytical platforms. The data is compiled from several validated methods reported in the scientific literature.

Analytical PlatformLinearity RangeLLOQ (Lower Limit of Quantification)Accuracy (%)Precision (%RSD)Sample TypeReference
LC-MS/MS 50.0 - 20,000.0 pg/mL50.0 pg/mLNot explicitly statedIntra-day: 1.2-4.2, Inter-day: 4.4-4.5Human Plasma[1][2]
LC-MS/MS Not explicitly stated40 pg/mL (in plasma), 10 pg/mL (in solution)Within ±20%<15%Human Plasma[3]
UPLC-MS/MS Not explicitly statedNot explicitly statedWithin FDA guidelinesWithin FDA guidelinesHuman Plasma[4]
RP-HPLC 5 - 25 µg/mLNot explicitly stated98.79% - 99.91%< 2.0Bulk and Tablet[5][6]
HPLC 0.039 - 100 µg/mL0.0097 µg/mL97% - 99%< 3%Pure, Tablet, and Spiked Plasma[7][8]
Spectrophotometry 2.5 - 40 µg/mLNot explicitly stated99%1.1%Pure and Tablet[1][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are summaries of the experimental protocols for the key platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common approach for entecavir quantification in human plasma involves LC-MS/MS.[2]

  • Sample Preparation: Solid phase extraction (SPE) is frequently employed to extract entecavir and an internal standard (e.g., lamivudine) from the biological matrix.[1][2] Another simpler method involves protein precipitation with acetonitrile.[3]

  • Chromatographic Separation: Separation is typically achieved on a C18 column (e.g., XBridge-C18, 4.6 mm × 50 mm, 5-μm) with an isocratic mobile phase, such as a mixture of 10 mM ammonium (B1175870) hydrogen carbonate (pH 10.5) and methanol (B129727) (85:15 v/v), at a flow rate of 0.3 mL/min.[2]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) positive mode. The proton adducts for entecavir and the internal standard are monitored (e.g., m/z 278.1→152.1 for entecavir and 230.2→112.0 for lamivudine).[2]

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the analysis of entecavir in bulk drug and pharmaceutical dosage forms.[5][6]

  • Sample Preparation: For bulk and tablet forms, a standard stock solution is prepared by dissolving the sample in the mobile phase.[6] For plasma samples, a precipitation step followed by extraction is common.[7]

  • Chromatographic Separation: A C18 column (e.g., 250 x 4.6 mm ID) is commonly used with a mobile phase consisting of a mixture of methanol and water (e.g., 55:45 v/v).[5][6] The flow rate is typically set to 1 mL/minute.[5][6]

  • Detection: UV detection is used, with the maximum absorption for entecavir observed at 254 nm.[5][6]

Experimental and Logical Workflow Diagrams

To visualize the processes involved in cross-validating entecavir assays, the following diagrams illustrate a typical experimental workflow and the logical relationship for comparing different analytical platforms.

G cluster_pre Sample Preparation cluster_analysis Analytical Platforms cluster_validation Method Validation cluster_comparison Data Comparison BiologicalMatrix Biological Matrix (Plasma, etc.) Spiking Spiking with Entecavir & IS BiologicalMatrix->Spiking Extraction Extraction (SPE, LLE, PP) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS HPLC HPLC-UV Analysis Extraction->HPLC UPLC UPLC-MS/MS Analysis Extraction->UPLC Other Other Platforms Extraction->Other Linearity Linearity & Range LCMS->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision LLOQ LLOQ LCMS->LLOQ Selectivity Selectivity LCMS->Selectivity Stability Stability LCMS->Stability HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LLOQ HPLC->Selectivity HPLC->Stability UPLC->Linearity UPLC->Accuracy UPLC->Precision UPLC->LLOQ UPLC->Selectivity UPLC->Stability Other->Linearity Other->Accuracy Other->Precision Other->LLOQ Other->Selectivity Other->Stability Performance Performance Comparison Linearity->Performance Accuracy->Performance Precision->Performance LLOQ->Performance Selectivity->Performance Stability->Performance

Caption: Experimental workflow for cross-validation of entecavir assays.

G cluster_platforms Analytical Platforms cluster_criteria Key Comparison Criteria EntecavirAssay Entecavir Assay Comparison LCMS LC-MS/MS EntecavirAssay->LCMS HPLC HPLC-UV EntecavirAssay->HPLC UPLC UPLC-MS/MS EntecavirAssay->UPLC Spectro Spectrophotometry EntecavirAssay->Spectro Sensitivity Sensitivity (LLOQ) LCMS->Sensitivity Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision Throughput Throughput LCMS->Throughput Cost Cost & Complexity LCMS->Cost Matrix Matrix Effect LCMS->Matrix HPLC->Sensitivity HPLC->Accuracy HPLC->Precision HPLC->Throughput HPLC->Cost HPLC->Matrix UPLC->Sensitivity UPLC->Accuracy UPLC->Precision UPLC->Throughput UPLC->Cost UPLC->Matrix Spectro->Sensitivity Spectro->Accuracy Spectro->Precision Spectro->Throughput Spectro->Cost Spectro->Matrix

Caption: Logical relationship for comparing analytical platforms for entecavir assays.

References

Navigating the Regulatory Landscape: A Comparative Guide to Internal Standard Use in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and regulatory compliance of bioanalytical methods is paramount. A critical component of this is the appropriate selection and validation of internal standards (IS). This guide provides a comprehensive comparison of regulatory guidelines for the use of internal standards, with a focus on the harmonized principles set forth by the International Council for Harmonisation (ICH) M10 guideline, now adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

The primary role of an internal standard is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of quantitative data.[2][3] The ICH M10 guideline serves as the principal document outlining the expectations for bioanalytical method validation for global pharmaceutical development.[1]

Core Principles of Internal Standard Selection and Validation

The harmonized ICH M10 guideline emphasizes several key principles for the use of internal standards. A suitable IS should be added to all calibration standards, quality control (QC) samples, and study samples, unless its absence can be justified.[1][4]

Types of Internal Standards: A Comparative Overview

The choice of internal standard is a critical decision in method development. The guidelines clearly state a preference for stable isotope-labeled (SIL) internal standards, considering them the "gold standard," particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[2][3]

Internal Standard TypeDescriptionAdvantagesDisadvantagesRegulatory Recommendation
Stable Isotope-Labeled (SIL) IS An analyte in which one or more atoms are replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3]- Co-elutes with the analyte. - Experiences similar matrix effects and extraction recovery.[5] - Provides the highest accuracy and precision.[6]- Can be costly and time-consuming to synthesize. - Potential for isotopic interference or cross-contribution to the analyte signal.Strongly Preferred [1][2]
Structural Analog IS A molecule with a chemical structure similar to the analyte.- More readily available and less expensive than SIL-IS.- May have different chromatographic behavior, extraction recovery, and ionization efficiency than the analyte. - Less effective at compensating for matrix effects.Acceptable when a SIL-IS is not available. [1][2]

Key Validation Parameters and Acceptance Criteria

The ICH M10 guideline outlines specific validation experiments and acceptance criteria related to the internal standard.

Validation ParameterObjectiveAcceptance Criteria
IS Suitability and Interference To ensure the IS does not interfere with the analyte and that the matrix does not interfere with the IS.- Response of any interfering peak at the retention time of the analyte in a zero sample (matrix with IS only) should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[2] - Response of any interfering peak at the retention time of the IS in a blank sample (matrix only) should be ≤ 5% of the IS response in the LLOQ sample.[2]
IS Response Variability To monitor the consistency of the IS response across an analytical run.While no specific numerical criteria are mandated by ICH M10 for IS response variability, the FDA provides guidance on this topic. Generally, if the IS response variability in study samples is not greater than that observed in calibrators and QCs, it is unlikely to impact the data accuracy. A thorough investigation is warranted if significant trends, drifts, or abrupt changes in the IS response are observed.[1]
Matrix Effect To evaluate the effect of the biological matrix on the ionization of the analyte and the IS.The matrix effect should be assessed using at least six different sources of the matrix.[7] The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.
IS Stability To ensure the stability of the IS in stock solutions and in the biological matrix under the conditions of the entire analytical process.The stability of the IS should be demonstrated, especially if it is not a stable isotope-labeled version of the analyte stored in the same solvent.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an internal standard. Below are summaries of key experimental protocols.

Protocol 1: Internal Standard Suitability and Interference Check
  • Prepare Samples:

    • Blank samples from at least six individual sources of the appropriate biological matrix.

    • Zero samples by spiking the blank matrix with the internal standard at the working concentration.

    • LLOQ samples by spiking the blank matrix with the analyte at the LLOQ concentration and the IS at the working concentration.

  • Analysis:

    • Analyze the prepared samples using the developed bioanalytical method.

  • Evaluation:

    • Monitor the response at the retention time of the analyte in the blank and zero samples.

    • Monitor the response at the retention time of the internal standard in the blank samples.

    • Compare the responses against the acceptance criteria.[1][2]

Protocol 2: Internal Standard Response Monitoring
  • Data Acquisition:

    • During the analysis of each bioanalytical run, record the peak area or height of the internal standard for all calibration standards, QCs, and study samples.

  • Data Visualization:

    • Plot the internal standard response versus the injection order.

  • Analysis:

    • Visually inspect the plot for any trends, drifts, or abrupt changes in the IS response.

    • Compare the IS response of study samples to that of the calibration standards and QCs.[1]

Visualizing Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

internal_standard_selection_workflow start Start: Method Development is_needed Is an Internal Standard Required? start->is_needed justification Provide Justification for Absence of IS is_needed->justification No select_is Select Potential Internal Standard is_needed->select_is Yes sil_is Is a Stable Isotope-Labeled IS Available? select_is->sil_is use_sil Select SIL-IS sil_is->use_sil Yes use_analog Select Structural Analog IS sil_is->use_analog No validate_is Perform IS Validation Experiments (Suitability, Interference, Matrix Effect, Stability) use_sil->validate_is use_analog->validate_is pass_validation Does IS Meet Acceptance Criteria? validate_is->pass_validation pass_validation->select_is No, Re-evaluate IS Choice implement_is Implement IS in Bioanalytical Method pass_validation->implement_is Yes end End: Validated Method implement_is->end

Caption: Workflow for the selection and validation of an internal standard.

internal_standard_compensation_mechanism cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis sample Biological Sample (Analyte + Matrix) add_is Add Known Amount of IS sample->add_is extraction Extraction (e.g., LLE, SPE) add_is->extraction variability Sources of Variability (e.g., Analyte Loss, Ion Suppression) injection Injection extraction->injection ionization Ionization (Matrix Effects) injection->ionization detection MS Detection ionization->detection quantification Quantification (Analyte/IS Ratio) detection->quantification variability->extraction variability->ionization

References

performance characteristics of (1R,3S,4R)-ent-Entecavir-13C2,15N versus other internal standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiviral drug Entecavir (B133710), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of the performance characteristics of (1R,3S,4R)-ent-Entecavir-13C2,15N against other commonly used internal standards, supported by experimental data from published studies.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and ensuring data integrity. Stable isotope-labeled (SIL) internal standards are often considered the gold standard due to their close physicochemical properties to the analyte. This guide delves into the performance of a specific SIL internal standard, this compound, and contrasts it with structural analogs and other compounds employed in Entecavir quantification.

Performance Characteristics: A Comparative Analysis

The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. The following table summarizes the performance characteristics of this compound and other internal standards based on data from various validated bioanalytical methods for Entecavir.

Internal StandardAnalyteMethodAccuracy (%)Precision (% RSD)Recovery (%)Matrix Effect (%)
This compound EntecavirHILIC-MS< 5% error (26% at LLOQ)< 4%87-114%< 15%
LamivudineEntecavirLC-ESI-MS/MS-Intra-day: 1.2-4.2, Inter-day: 4.4-4.5--
EtoposideEntecavirHPLC97-99%< 3%--
5'-amino-5'-deoxy-thymidineEntecavirUPLC-MS/MSWithin FDA guidelinesWithin FDA guidelinesStableStable

Note: A direct head-to-head comparative study under identical experimental conditions was not available in the public domain. The data presented is a collation from different studies, and direct comparison should be made with caution. "-" indicates data not reported in the cited study.

Key Performance Insights

  • This compound , as a stable isotope-labeled internal standard, is expected to provide the highest degree of accuracy and precision. The available data, although from a study with a closely related compound (entecavir-C(2)(13)N(15)), demonstrates excellent performance with low error, high precision, good recovery, and minimal matrix effect[1]. The co-eluting nature of SIL internal standards with the analyte is a significant advantage in minimizing variability during sample processing and analysis.

  • Lamivudine , another nucleoside analog, has been used as an internal standard for Entecavir quantification. The reported precision is within acceptable limits for bioanalytical methods[2]. However, as a different chemical entity, its extraction recovery and ionization efficiency may differ from Entecavir, potentially leading to less accurate compensation for matrix effects.

  • Etoposide , a topoisomerase inhibitor, has also been employed as an internal standard in an HPLC method for Entecavir. The method showed good accuracy and precision[3]. Being structurally dissimilar to Entecavir, the likelihood of differential behavior during sample preparation and analysis is higher compared to a SIL internal standard.

  • 5'-amino-5'-deoxy-thymidine was utilized in a UPLC-MS/MS method for the simultaneous quantification of several anti-HBV drugs, including Entecavir. The study reported that accuracy and precision met FDA guidelines, and matrix effects and recovery were stable[4][5]. While effective in a multiplexed assay, the performance for Entecavir quantification alone compared to a dedicated SIL internal standard is not detailed.

Experimental Methodologies

To provide a comprehensive understanding of the presented data, the experimental protocols from the key cited studies are detailed below.

Method 1: Entecavir Quantification using a Stable Isotope-Labeled Internal Standard

This method utilized a hydrophilic interaction chromatography (HILIC) coupled with mass spectrometry for the quantification of Entecavir in rat urine, employing entecavir-C(2)(13)N(15) as the internal standard.

  • Sample Preparation: A simple protein precipitation with acetonitrile (B52724) was performed. The supernatant was directly injected into the LC-MS system, omitting the need for evaporation and reconstitution steps.

  • Chromatography: HILIC separation was achieved on a suitable column.

  • Detection: Mass spectrometry was used for detection and quantification.

  • Validation: The method was validated for accuracy, precision, recovery, selectivity, and matrix effects[1].

Method 2: Entecavir Quantification using Lamivudine as an Internal Standard

This study described a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method for the quantification of Entecavir in human plasma.

  • Sample Preparation: Solid-phase extraction was used to extract Entecavir and the internal standard, Lamivudine, from the plasma samples.

  • Chromatography: Chromatographic separation was performed on a XBridge-C18 column with an isocratic mobile phase.

  • Detection: Detection was carried out using a tandem mass spectrometer in the multiple reaction monitoring (MRM) positive mode[2].

Method 3: Entecavir Quantification using Etoposide as an Internal Standard

An HPLC method was developed for the determination of Entecavir in pure form, tablet dosage, and spiked plasma.

  • Sample Preparation: For plasma samples, protein precipitation was carried out using trichloroacetic acid.

  • Chromatography: Separation was achieved on a C18 ODS Hypersil column with a mobile phase of acetonitrile and phosphate (B84403) buffer.

  • Detection: UV detection was performed at 218 nm[3].

Method 4: Entecavir Quantification using 5'-amino-5'-deoxy-thymidine as an Internal Standard

A UPLC-MS/MS method was developed for the simultaneous quantification of multiple anti-HBV nucleos(t)ide analogs in human plasma.

  • Sample Preparation: Protein precipitation with acetonitrile containing formic acid was used for sample extraction.

  • Chromatography: Separation was performed on an Acquity UPLC HSS T3 column using a gradient elution of water and acetonitrile, both with formic acid.

  • Detection: A tandem mass spectrometer was used for detection[4][5].

Visualizing the Workflow and Logical Comparison

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Biological Matrix (e.g., Plasma) Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction LC Liquid Chromatography (LC/UPLC/HPLC) Extraction->LC MS Mass Spectrometry (MS/MS) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Concentration Result Quant->Result

Caption: A generalized experimental workflow for the bioanalysis of Entecavir using an internal standard.

Internal_Standard_Comparison cluster_SIL Stable Isotope-Labeled (SIL) IS cluster_Analog Structural Analog IS SIL_IS This compound SIL_Pros Pros: - Co-elutes with analyte - Compensates for matrix effects effectively - High accuracy and precision SIL_IS->SIL_Pros SIL_Cons Cons: - Higher cost - May not be commercially available SIL_IS->SIL_Cons Analog_IS Lamivudine, Etoposide Analog_Pros Pros: - Lower cost - More readily available Analog_IS->Analog_Pros Analog_Cons Cons: - Different retention times - Potential for differential extraction and ionization - May not fully compensate for matrix effects Analog_IS->Analog_Cons

Caption: A logical comparison of stable isotope-labeled versus structural analog internal standards for Entecavir analysis.

Conclusion

Based on the principles of bioanalytical method validation and the available data, This compound stands out as the most suitable internal standard for the quantification of Entecavir. Its identical chemical structure ensures that it closely tracks the analyte through every step of the analytical process, leading to superior accuracy and precision by effectively compensating for variations in sample preparation and matrix effects.

While other internal standards like Lamivudine, Etoposide, and 5'-amino-5'-deoxy-thymidine have been successfully used in validated methods, they are more susceptible to differential behavior compared to Entecavir. The choice of a structural analog is often a pragmatic one, driven by cost and availability. However, for pivotal studies such as pharmacokinetic, bioequivalence, or toxicokinetic assessments, where the highest level of data integrity is required, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. Researchers should carefully consider the specific requirements of their study and the trade-offs between cost and data quality when selecting an internal standard for Entecavir analysis.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (1R,3S,4R)-ent-Entecavir-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of (1R,3S,4R)-ent-Entecavir-13C2,15N. Adherence to these procedural guidelines is essential for maintaining laboratory safety and ensuring regulatory compliance.

This compound is a stable isotope-labeled form of Entecavir, a potent antiviral compound. The disposal procedures are governed by the hazardous nature of the parent compound, Entecavir. The stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are not radioactive and therefore do not necessitate any additional precautions for radiological waste. [1][]

Hazard Profile of Entecavir

Entecavir is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH).[3] It is essential to handle this compound and any resulting waste with appropriate precautions. The safety data sheet for Entecavir indicates the following potential hazards:

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[4]
CarcinogenicityH351Suspected of causing cancer.[4]
Reproductive ToxicityH360May damage fertility or the unborn child.[4]
Specific Target Organ Toxicity (Repeated Exposure)H372Causes damage to organs through prolonged or repeated exposure.[4]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE at all times, including a lab coat, safety glasses with side shields, and nitrile gloves.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips, vials), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and sealable to prevent leakage.

    • Label the container as "Hazardous Chemical Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, sealed, and leak-proof hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Label the container as "Hazardous Chemical Waste" and list all contents, including the full chemical name of the active compound and the solvent(s).

3. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable cleaning agent as recommended by your institution's EHS guidelines.

  • Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.

4. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's certified EHS department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash. While some guidelines for the commercial drug product mention disposal in household trash, this is not appropriate for the concentrated form used in laboratory settings.[5][6]

Disposal Workflow Diagram

G cluster_0 Preparation cluster_1 Waste Segregation cluster_3 Final Steps A Wear Appropriate PPE B Solid Waste (Compound, Contaminated Materials) A->B Handle Compound C Liquid Waste (Solutions containing compound) A->C Handle Compound D Collect in Labeled Hazardous Solid Waste Container B->D E Collect in Labeled Hazardous Liquid Waste Container C->E F Store Waste in Designated Secure Area D->F E->F G Arrange for Professional Disposal (Institutional EHS) F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (1R,3S,4R)-ent-Entecavir-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of the potent antiviral compound (1R,3S,4R)-ent-Entecavir-13C2,15N. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination. The information is based on the hazardous nature of the parent compound, entecavir, and best practices for managing potent pharmaceutical agents.

Immediate Safety and Hazard Information

This compound is an isotopically labeled form of Entecavir. The parent compound, Entecavir, is classified as a hazardous drug.[1] According to the Safety Data Sheet for Entecavir (hydrate), the compound presents significant health risks:

  • Harmful if swallowed. [2]

  • Suspected of causing cancer. [2]

  • May damage fertility or the unborn child. [2]

  • Causes damage to organs through prolonged or repeated exposure. [2]

  • May cause drowsiness or dizziness. [2]

Due to these potential hazards, all handling and disposal operations must be conducted with strict adherence to the following personal protective equipment (PPE) and procedural guidelines.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and ingestion. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or a Reusable Half or Full-Facepiece RespiratorA PAPR is recommended for procedures with a high risk of aerosol generation. For other tasks, a half or full-facepiece respirator with P100/FFP3 particulate filters should be used. Ensure a proper fit test has been conducted.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsUse coveralls made of materials such as Tyvek® to provide protection against chemical splashes and dust.
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.
Eye Protection Chemical Splash Goggles or a Face ShieldGoggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Foot Protection Disposable Shoe CoversShoe covers must be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical for the safe handling of this potent compound. The following protocol outlines the key phases of operation.

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a containment device such as a chemical fume hood or a glove box.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a spill kit appropriate for chemical hazards.

    • Review the Safety Data Sheet (SDS) for Entecavir before beginning work.

  • Donning PPE:

    • Put on PPE in the correct order: shoe covers, inner gloves, coverall, outer gloves, and finally, respiratory and eye protection.

  • Compound Handling:

    • Perform all manipulations that may generate dust or aerosols within a certified containment system.

    • When weighing the solid compound, use a balance with a draft shield or conduct the operation within a containment enclosure.

    • For solution preparation, slowly add the solvent to the solid to prevent splashing. Keep containers closed whenever possible.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.

    • Wipe surfaces with a detergent solution followed by 70% isopropyl alcohol.

  • Doffing PPE:

    • Remove PPE in a designated area, taking care to avoid self-contamination.

    • Dispose of single-use PPE in the appropriate hazardous waste container.

    • The general order for removal is: outer gloves, coveralls, shoe covers, inner gloves. Respiratory and eye protection are typically removed last.

  • Personal Hygiene:

    • Wash hands and any potentially exposed skin thoroughly with soap and water after removing all PPE.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous, cytotoxic waste.[3]

  • Waste Segregation:

    • Sharps: Needles, syringes, and glass vials must be placed in a designated, puncture-resistant sharps container labeled as "Cytotoxic Waste".[4][5]

    • Solid Waste: Contaminated PPE (gloves, coveralls, shoe covers), absorbent pads, and wipes should be disposed of in a clearly labeled, leak-proof container for cytotoxic waste.[3] These containers are often color-coded, for instance, with a purple lid or a red bag.[4][6]

    • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.

  • Waste Collection and Disposal:

    • All cytotoxic waste must be collected by a licensed hazardous waste disposal company.

    • Follow your institution's and local regulatory procedures for the final disposal of cytotoxic waste, which is typically accomplished through high-temperature incineration.[6]

    • Maintain accurate records of all disposed hazardous waste in accordance with regulatory requirements.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_area Designate Handling Area gather_ppe Gather All Necessary PPE prep_area->gather_ppe prep_spill_kit Prepare Spill Kit gather_ppe->prep_spill_kit review_sds Review SDS prep_spill_kit->review_sds don_ppe Don PPE review_sds->don_ppe handle_compound Handle Compound in Containment don_ppe->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe segregate_waste Segregate Cytotoxic Waste doff_ppe->segregate_waste sharps Sharps segregate_waste->sharps solid_waste Solid Waste (PPE, etc.) segregate_waste->solid_waste liquid_waste Liquid Waste segregate_waste->liquid_waste collect_waste Arrange for Professional Disposal sharps->collect_waste solid_waste->collect_waste liquid_waste->collect_waste

Caption: Safe Handling and Disposal Workflow for Potent Compounds.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。